Product packaging for Copper vanadate(Cat. No.:)

Copper vanadate

Cat. No.: B8739119
M. Wt: 261.43 g/mol
InChI Key: GNVLSPNGIGFGGK-UHFFFAOYSA-N
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Description

Scope and Significance in Contemporary Materials Research

The scope of copper vanadates in contemporary materials research is expanding rapidly, driven by their potential in key technological areas. These materials are recognized for their significance in photocatalysis, energy storage, and sensor technologies researchgate.netmdpi.comnih.gov. Their importance as functional materials stems from a layered structure and the ability of copper to undergo multi-step reduction (Cu²⁺/Cu⁺ and Cu⁺/Cu⁰), which is advantageous for electrochemical applications google.com. Compared to traditional electrode materials like silver vanadate (B1173111), copper vanadates offer the potential for higher energy density, increased electrode specific capacity, reduced material weight, and lower manufacturing costs google.comresearchgate.net. The growing body of research, as indicated by publication trends, underscores the increasing academic and industrial focus on these compounds researchgate.netmdpi.comnih.gov. They are widely explored as visible light-absorbing photocatalysts for energy production and degradation of pollutants, as well as crucial electrode materials in various energy storage devices mdpi.comnih.gov. Notably, copper vanadates stand out as some of the few narrow bandgap n-type oxide-based semiconductors currently utilized in solar water splitting reactions, distinguishing them from most other oxide semiconductors that typically possess wider bandgaps mdpi.comnih.gov.

Overview of Polymorphic Diversity within the Copper Vanadate Family

The this compound family is characterized by remarkable polymorphic diversity, with various phases obtained through precise control of chemical reactions and annealing temperatures researchgate.netmdpi.com. The specific stoichiometric combination and arrangement of copper, vanadium, and oxygen atoms dictate the resulting crystal structures and phases mdpi.com.

Several distinct polymorphs have been identified and studied, including:

CuV₂O₆ researchgate.netmdpi.comacs.org

α-Cu₂V₂O₇ (Blossite) researchgate.netresearchgate.net

β-Cu₂V₂O₇ (Ziesite) researchgate.netresearchgate.net

Cu₃V₂O₈ researchgate.netmdpi.comacs.org

Cu₅V₂O₁₀ (Stoiberite) researchgate.net

Cu₁₁V₆O₂₆ (Fingerite) researchgate.net

Cu₃(OH)₂V₂O₇(H₂O)₂ (Volborthite) researchgate.net

α-CuVO₃ researchgate.net

The synthesis method significantly influences the formation of these polymorphs. Common preparation techniques include hydrothermal synthesis, solution combustion, precipitation, template-free synthesis, dip coating, spin coating, drop casting, electrospray, RF magnetron sputtering, spray pyrolysis/electrodeposition, and ionic liquid thermal synthesis researchgate.netmdpi.comgoogle.comacs.org. For instance, CuV₂O₆ can exist in both triclinic (P̅1 space group) and monoclinic crystal systems mdpi.comacs.org. In the case of Cu₂V₂O₇, the α- and β-phases represent low- and high-temperature polymorphs, respectively, with a phase transition occurring around 706–710 °C researchgate.net. The β-phase (ziesite) can form metastably below 560 °C and subsequently transform into the stable α-phase (blossite) at 605 °C upon heating researchgate.net. Furthermore, the valence state of the copper source used during synthesis can influence the resulting semiconductor type; for example, a Cu(II) source can lead to n-type β-Cu₂V₂O₇, while a Cu(I) source in an inert, deoxygenated environment can yield p-type α-CuVO₃ researchgate.net.

The diverse crystal structures and properties of various this compound polymorphs are summarized in the table below:

Compound FormulaCommon Name (if applicable)Crystal System/Space GroupBand Gap (eV)Key Properties/ApplicationsReference
CuV₂O₆Triclinic (P̅1), Monoclinic~2 (indirect)Photocatalysis, Electrode material in batteries mdpi.comacs.orgscispace.com
α-Cu₂V₂O₇Blossite1.8-2.0 (indirect/direct)Photoanode, Photoelectrocatalysis researchgate.netresearchgate.netosti.gov
β-Cu₂V₂O₇Ziesite1.8-2.0 (indirect/direct)Photoanode, Photoelectrocatalysis, Multiferroic, Dielectric researchgate.netresearchgate.netosti.govrsc.org
Cu₃V₂O₈Photocatalysis, Water splitting, Photoanode researchgate.netmdpi.comacs.org
Cu₅V₂O₁₀StoiberitePhotoanode, Solar water splitting researchgate.netmdpi.com
Cu₁₁V₆O₂₆FingeritePhotoanode, Solar water splitting researchgate.netmdpi.com
α-CuVO₃p-type semiconductor, Photoelectrode stability issues researchgate.net

Interdisciplinary Relevance: From Energy to Environmental Science

This compound compounds hold significant interdisciplinary relevance, particularly in the fields of energy and environmental science, owing to their adaptable properties and catalytic capabilities.

Beyond water splitting, copper vanadates are investigated as electrode materials in advanced energy storage devices such as lithium-ion batteries and implantable cardioverter defibrillators (ICDs) google.comresearchgate.net. Their multi-step reduction capabilities contribute to their high energy density and specific capacity in these applications google.com. Recent research has also highlighted their potential as electrocatalysts for the hydrogen evolution reaction (HER) and glycerol (B35011) oxidation reaction (GOR) scispace.comrsc.orgrsc.orgresearchgate.net. For example, cobalt-doped this compound (Co₁₀%-CuV) has shown excellent reactivity for both HER and GOR in alkaline aqueous media, operating at exceptionally low overpotentials and achieving high current densities scispace.comrsc.orgresearchgate.net.

The performance of Co(II)-doped this compound in electrocatalytic reactions is detailed below:

ReactionCatalystOverpotential (mV) at 10 mA cm⁻²Current Density (mA cm⁻²)Faradaic Efficiency (GOR)Reference
HERCo₁₀%-CuV17610N/A scispace.comrsc.orgresearchgate.net
GORCo₁₀%-CuV16010>90% (formate product) scispace.comrsc.orgresearchgate.net

Environmental Science Applications: From an environmental perspective, copper vanadates are utilized as visible light-absorbing photocatalysts for the degradation of various organic pollutants, such as dyes mdpi.comnih.gov. Their excellent redox catalytic properties, attributed to both copper and vanadium, make them valuable in various catalytic processes, including the highly selective oxidation of sulfides and alcohols google.comacs.org. The development of cobalt-doped this compound for biomass-driven hydrogen production signifies a step towards establishing carbon-neutral energy harvest processes, aligning with sustainable environmental practices scispace.comrsc.orgrsc.orgresearchgate.net. Furthermore, in environmental biogeochemistry, copper, like other trace metals, exists in multiple oxidation states and participates in crucial redox transformations, influencing contaminant dynamics in natural systems acs.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CuO6V2 B8739119 Copper vanadate

Properties

Molecular Formula

CuO6V2

Molecular Weight

261.43 g/mol

IUPAC Name

copper;oxido(dioxo)vanadium

InChI

InChI=1S/Cu.6O.2V/q+2;;;;;2*-1;;

InChI Key

GNVLSPNGIGFGGK-UHFFFAOYSA-N

Canonical SMILES

[O-][V](=O)=O.[O-][V](=O)=O.[Cu+2]

Origin of Product

United States

Synthetic Methodologies for Copper Vanadate Materials

Solution-Based Approaches for Nanostructure Fabrication

Solution-based methods are widely used for producing copper vanadate (B1173111) nanostructures, offering advantages in controlling particle dimensions and morphology.

Hydrothermal and solvothermal methods are prominent solution-based techniques for synthesizing copper vanadate nanocrystals with controlled morphologies. These methods involve reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents under high pressure and temperature in sealed vessels. google.comorientjchem.orgacs.orgorientjchem.orgresearchgate.netnih.govresearchgate.netysxbcn.comresearchgate.netdntb.gov.uanih.govgrafiati.comresearchgate.net

For instance, α-CuV₂O₆ nanowires, mesowires, and microrods have been prepared via a facile hydrothermal route. By controlling parameters such as reagent concentration and dwell time, the transformation from microrods to nanowires can be achieved through a "ripening-splitting" mechanism. α-CuV₂O₆ nanowires, approximately 100 nm in diameter, demonstrated superior discharge capacities (514 mAh/g at 20 mA/g and 37 °C) compared to larger structures. acs.orgnih.govresearchgate.net

Another example involves the hydrothermal synthesis of CuV₂O₆ nanoparticles using sodium metavanadate and copper nitrate (B79036) in deionized water, stirred at room temperature before being transferred to a Teflon-lined autoclave. This method allowed for the synthesis of CuV₂O₆ nanoparticles with spherical and leaf-like morphologies. orientjchem.orgorientjchem.org

Various phases of copper vanadates, including Cu₃V₂O₈, Cu₂V₂O₇, and Cu₅(VO₄)₂(OH)₄·H₂O, can also be synthesized hydrothermally. For example, flower-like Cu₃V₂O₇(OH)₂·2H₂O material was synthesized using Cu₂(OH)₂CO₃ and NH₄VO₃ as raw materials with CTAB as a template at 80°C. google.com Similarly, Cu₂V₂O₇ nanostructures have been synthesized hydrothermally and anchored with sulfur-doped reduced graphene oxide (S-rGO) to form hybrid nanocomposites for energy storage applications, achieving high areal capacitance values (545 F/g for rGO@Cu₂V₂O₇). researchgate.netresearchgate.netgrafiati.com

The morphology of this compound nanocrystals, such as nanoparticles, nanobelts, and nanoflowers, can be precisely controlled by adjusting copper salts, surfactants, and pH values during the hydrothermal process. researchgate.netysxbcn.com

Table 1: Hydrothermal Synthesis Parameters and Resulting this compound Phases/Morphologies

This compound PhasePrecursorsMorphology/SizeKey ParametersReference
α-CuV₂O₆Not specified (solution-based)Nanowires (~100 nm), mesowires, microrodsReagent concentration, dwell time acs.orgnih.govresearchgate.net
CuV₂O₆Sodium metavanadate, Copper nitrateSpherical and leaf-like nanoparticlesStirring at RT (120 min), Teflon-lined autoclave, autogenous pressure orientjchem.orgorientjchem.org
Cu₃V₂O₇(OH)₂·2H₂OCu₂(OH)₂CO₃, NH₄VO₃, CTABFlower-like80°C google.com
Cu₂V₂O₇Not specified (hydrothermal)Nanostructures (for rGO nanocomposite)Facile hydrothermal synthesis researchgate.netgrafiati.com
Cu₃V₂O₈Not specified (hydrothermal)Nanoparticles, nanobelts, nanoflowersCopper salts, surfactants, pH values researchgate.netysxbcn.com
Cu₅(VO₄)₂(OH)₄·H₂ONot specified (hydrothermal)NanorodsSimple hydrothermal process rsc.org
Cu₅V₂O₁₀Not specified (hydrothermal)NanoparticlesSimple hydrothermal process rsc.org

Solution Combustion Synthesis (SCS) is a rapid and efficient method for producing phase-pure copper vanadates, often in polycrystalline powder form, within minutes. This technique involves the rapid oxidation-reduction reaction of a metal salt (oxidizer) and an organic fuel. mdpi.comresearchgate.netacs.org

A significant challenge in this compound synthesis is achieving phase purity, which SCS can address. For instance, α-CuV₂O₆ has been successfully synthesized using SCS, avoiding admixture with α-Cu₂V₂O₇ or V₂O₅. This is achieved through careful pH control of the precursor mixture and a post-synthesis NaOH wash. The resulting α-CuV₂O₆ exhibits n-type semiconductor behavior. acs.org

SCS has also proven versatile for the rapid, one-pot synthesis of multiple compounds and polymorphs within the Cu-V-O ternary family, including α-CuV₂O₆, α- and β-Cu₂V₂O₇, and γ-Cu₃V₂O₈. These compounds cover copper:vanadium stoichiometric ratios ranging from 1:1 to 3:1. researchgate.net The method has also been used to synthesize alloys of magnesium vanadate (MgV₂O₆) with this compound (CuV₂O₆), forming Mg₁₋ₓCuₓV₂O₆ solid solutions. nih.gov

Table 2: Solution Combustion Synthesis Outcomes for Copper Vanadates

This compound Phase(s)Stoichiometric Ratio (Cu:V)Purity/CharacteristicsReference
α-CuV₂O₆1:2Phase-pure, n-type semiconductor acs.org
α-CuV₂O₆, α-Cu₂V₂O₇, β-Cu₂V₂O₇, γ-Cu₃V₂O₈1:1 to 3:1One-pot synthesis of multiple phases and polymorphs researchgate.net
Mg₁₋ₓCuₓV₂O₆ solid solutionsVariable (alloy)Single-phase alloy formation, enhanced optoelectronic properties nih.gov

The sol-gel method is a chemical synthesis approach used to produce solid materials from a sol (colloidal suspension) that gradually forms a gel. This method offers control over particle size and crystallinity, which are influenced by parameters like pH and heat treatment. aip.org

For example, α-Cu₂V₂O₇ and β-Cu₁.₈Zn₀.₂V₂O₇ fine particles have been prepared using the sol-gel method. In a typical procedure for β-Cu₁.₈Zn₀.₂V₂O₇, powders of Cu(NO₃)₂·3H₂O, ZnO, and V₂O₅ are mixed with distilled water and citric acid, stirred to form a green solution. Polyethylene glycol is then added, and the mixture is stirred at 80°C before rapid cooling to form a gel. The gel is subsequently heated in air at 400°C to decompose organic substances and then at 650°C to obtain the desired ceramic fine particles, typically around 1 µm in size. aip.org

Co-precipitation and other wet chemical routes are common solution-based methods for synthesizing this compound nanostructures. These methods rely on the simultaneous precipitation of precursor ions from a solution. kashanu.ac.irresearchgate.netresearchgate.netresearchgate.net

Pure Cu₃V₂O₈ nanoparticles have been synthesized via an ex-situ precipitation approach, often in the presence of capping agents like Schiff-base ligands (e.g., N,N'-buthylenebis(acetylacetone iminato)dianion = acacbn). The effect of different copper sources (e.g., Cu(NO₃)₂·3H₂O and Cu(CH₃COO)₂·H₂O) and pH on the size, morphology, and size distribution of the nanostructures has been investigated. The as-obtained products are typically dried and then calcined (e.g., at 450°C for 5 hours) to achieve the desired crystalline phase. kashanu.ac.ir

Another wet chemical method, liquid phase precipitation, has been used to prepare Cu₃V₂O₈ powder. Research indicates that a molar ratio of n(V)/n(Cu) = 2/3, pH 7, and calcination at 750°C for 4 hours yields a pure triclinic Cu₃V₂O₈ phase. researchgate.net Copper pyrovanadate (Cu₂V₂O₇) nanoparticles have also been synthesized by a simple thermal decomposition method, which can be considered a wet chemical route followed by heat treatment. researchgate.net

Table 3: Co-precipitation and Wet Chemical Synthesis Parameters

This compound PhaseMethodPrecursors/ConditionsResulting Morphology/PhaseReference
Cu₃V₂O₈Ex-situ precipitationCu sources (e.g., Cu(NO₃)₂·3H₂O, Cu(CH₃COO)₂·H₂O), Schiff-base ligand (acacbn), pH control, calcination at 450°CAgglomerated nanoparticles, pure monoclinic Cu₃V₂O₈ kashanu.ac.ir
Cu₃V₂O₈Liquid phase precipitationn(V)/n(Cu) = 2/3, pH 7, calcination at 750°C for 4 hoursPure triclinic Cu₃V₂O₈ phase researchgate.net
Cu₂V₂O₇Thermal decompositionNot specified (following wet chemical step)Nanobar-like morphology, monoclinic Cu₂V₂O₇ researchgate.net

Sol-Gel and Sonication-Assisted Sol-Gel Methods

High-Temperature and Vapor-Phase Deposition Techniques

While solution-based methods are prevalent for nanostructures, high-temperature and vapor-phase techniques are also employed for synthesizing this compound materials, particularly for bulk materials or thin films.

Solid-state reaction synthesis, also known as the ceramic method, is a traditional high-temperature technique for preparing polycrystalline inorganic compounds. This method typically involves grinding together solid precursors and then heating them to high temperatures, often with intermediate grinding steps, to facilitate diffusion and reaction. google.comacs.orgorientjchem.orgresearchgate.netmdpi.com

For example, CuV₂O₆ can be synthesized by a solid-state reaction. acs.org Although specific detailed procedures for this compound synthesis via solid-state reaction were not extensively detailed in the provided search results, this method is a fundamental approach for producing various this compound phases. For instance, α-CuV₂O₆ bulk particles synthesized by solid-state reaction showed lower discharge capacities compared to hydrothermally synthesized nanowires. acs.org

Table 4: Solid-State Reaction Synthesis for Copper Vanadates

This compound PhaseMethodPrecursors/ConditionsResulting CharacteristicsReference
CuV₂O₆Solid-state reactionNot specified (typically metal oxides/carbonates/vanadates, high temperature firing)Bulk particles acs.org

Spray Pyrolysis Deposition

Spray pyrolysis is a versatile and cost-effective technique for depositing thin films of copper vanadates directly onto substrates. This method involves spraying a precursor solution onto a heated substrate, where the solvent evaporates and the precursors undergo pyrolysis to form the desired material mdpi.comhelmholtz-berlin.de.

Various this compound phases have been successfully synthesized using spray pyrolysis. For instance, β-Cu₂V₂O₇ (ziesite) thin films have been prepared on FTO-coated glass and quartz substrates using a straightforward spray pyrolysis procedure helmholtz-berlin.de. The process typically involves preparing precursor solutions, such as 20 mM copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) dissolved in ethanol (B145695) and 20 mM vanadium(IV) oxyacetylacetonate (VO(AcAc)₂) dissolved in absolute ethanol helmholtz-berlin.de. The copper solution is then added to the vanadium solution and diluted to the desired concentration helmholtz-berlin.de. Substrates are often cleaned and placed on a hot plate heated to a preset temperature, such as 300 °C helmholtz-berlin.de. A collision atomizer, placed above the substrate, controls the spray rate, with a typical spray cycle consisting of a 5-second spray followed by a 55-second pause to allow for solvent evaporation and pyrolysis helmholtz-berlin.de. This cycle can be repeated multiple times, for example, 100 times, to achieve a desired film thickness, with a reported film growth rate of 2 nm per cycle for β-Cu₂V₂O₇ helmholtz-berlin.de. Post-deposition annealing, often at temperatures around 500 °C for 2 hours, is commonly employed to remove organic impurities and crystallize the films helmholtz-berlin.de.

Spray pyrolysis has also been utilized for the synthesis of Cu₁₁V₆O₂₆ thin film photoanodes acs.org. A typical procedure involves preparing a 22 mM copper(II) nitrate (Cu(NO₃)₂) precursor in ethanol acs.org. The deposition is carried out on FTO-coated glass substrates heated to 300 °C, with the spray nozzle placed 25 cm above the heating plate and driven by nitrogen gas acs.org. Post-annealing treatment is applied after deposition acs.org.

The α-CuV₂O₆ phase has also been synthesized using spray coating methods, often requiring further annealing at temperatures like 550 °C to remove organic impurities and crystallize into pure phases mdpi.com. However, achieving a pure and single phase of α-CuV₂O₆ can be challenging, with studies reporting impurities like α-Cu₂V₂O₇ even after optimization of annealing temperatures mdpi.com.

Physical Vapor Deposition (e.g., Reactive Co-sputtering, Pulsed Laser Deposition)

Physical Vapor Deposition (PVD) techniques offer precise control over film composition and morphology, enabling the synthesis of various this compound phases.

Reactive Co-sputtering

Reactive co-sputtering is an effective method for growing homogeneous, highly continuous, and phase-pure thin films of different this compound compounds by controlling the Cu:V elemental ratios acs.orgchemrxiv.orgchemrxiv.orgnih.gov. This technique has been successfully used to synthesize β-Cu₂V₂O₇, γ-Cu₃V₂O₈, Cu₁₁V₆O₂₆, and Cu₅V₂O₁₀ thin films on substrates such as indium tin oxide (ITO) coated glass acs.orgchemrxiv.orgchemrxiv.org. By adjusting growth parameters, including the use of an Ar/O₂ plasma, specific crystalline phases can be deposited chemrxiv.org. Studies have shown that Cu-rich phases tend to exhibit stronger optical absorption and higher charge separation efficiencies acs.orgchemrxiv.orgchemrxiv.orgnih.gov. Reactive co-sputtering allows for a systematic analysis of the functional roles of constituent elements in these ternary metal oxide photoanodes acs.orgchemrxiv.orgnih.gov.

Pulsed Laser Deposition (PLD)

Pulsed Laser Deposition (PLD) is another PVD technique used for the fabrication of this compound thin films, particularly copper pyrovanadate (Cu₂V₂O₇) colab.wsnih.govrsc.orgresearchgate.net. Both α- and β-Cu₂V₂O₇ polymorphic phases have been synthesized using PLD nih.govrsc.orgresearchgate.net.

The PLD process typically involves using a KrF excimer laser (e.g., with a wavelength of 248 nm) with specific parameters such as laser density energy (e.g., 1.5 J cm⁻² or 2 J cm⁻²), target-substrate distance (e.g., 4.5 cm or 45 mm), and pulse repetition rate (e.g., 4 Hz) nih.gov. Before deposition, a pre-ablation step is often performed to clean the target's surface nih.gov. The substrate temperature during deposition and the oxygen pressure are critical variable parameters that influence the resulting film properties nih.gov. Films elaborated under different oxygen pressures and temperatures typically exhibit a β-Cu₂V₂O₇ polycrystalline phase nih.govrsc.org. The targets used for PLD are often dense ceramics of this compound, which can be prepared by solid-state reaction, with thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) used to determine optimal conditions for obtaining such dense targets nih.govrsc.orgresearchgate.net. Film thicknesses, determined by spectroscopic ellipsometry, can be around 150 nm, corresponding to a growth of approximately 0.25 Å per pulse nih.gov.

Electrochemical and Emerging Synthetic Strategies

Beyond traditional deposition methods, electrochemical and other emerging strategies offer unique pathways for synthesizing this compound materials, often enabling the creation of novel nanostructures with tailored properties.

Controlled Growth via Nanocrystal Seeding

Nanocrystal-seeded synthesis is an emerging approach that bridges sol-gel and solid-state chemistries, offering a pathway to access compositionally complex materials, including copper vanadates nih.govresearchgate.netdntb.gov.ua. This method relies on the reaction of pre-formed nanocrystal seeds with molecular precursors nih.govresearchgate.net.

For this compound synthesis, surface-oxidized copper nanocrystals (Cu NCs) can be used as seeds nih.gov. These copper nanocrystals, typically in a solvent like dimethylformamide (DMF), are surface-oxidized (e.g., by flowing O₂ for 15 minutes) to form Cu@Cu₂O core@shell nanocrystals nih.gov. Subsequently, a vanadium precursor, such as vanadium acetylacetonate (B107027) (VO(acac)₂), is mixed with the surface-oxidized copper nanocrystals nih.gov. The resulting precursor solution can then be drop-cast onto various substrates, including silicon, quartz, and FTO, often on a hot plate at a moderate temperature (e.g., 60 °C) nih.gov. Annealing in air, for instance at 350 °C for 8 hours, is a crucial step to facilitate the reaction and crystallization nih.gov.

A key advantage of this method is the ability to tune the grain size of the resulting this compound thin films, such as β-Cu₂V₂O₇, by varying the diameter of the initial copper nanocrystal seeds nih.gov. For example, increasing the Cu NC seed size from 6 nm to 70 nm can systematically increase the β-Cu₂V₂O₇ grain size from 29 nm to 63 nm nih.gov. In-situ XRD studies have revealed that the formation of this compound through this method involves a solid-state reaction between the copper nanocrystal seeds and the vanadium matrix formed during annealing nih.gov. This approach has proven successful in synthesizing β-Cu₂V₂O₇, a compound that had been challenging to obtain by more conventional methods like sol-gel, solid-state synthesis, and spray pyrolysis nih.gov.

Structural and Morphological Characterization of Copper Vanadate Phases

Crystalline Structures and Phase Transitions

The study of crystalline structures and their transformations under varying conditions is fundamental to understanding copper vanadate (B1173111) materials.

X-ray Diffraction (XRD) is a primary technique used to identify the crystalline phases present in copper vanadate samples and to determine their structural parameters. Rietveld refinement, a powerful analysis method applied to XRD data, allows for the quantitative determination of phase purity, lattice parameters, and atomic positions within the crystal structure acs.orgcacrdelhi.com.

For instance, Rietveld refinement of XRD data has confirmed the phase purity of monoclinic β-Cu₂V₂O₇ samples synthesized at 500 °C rsc.org. Similarly, for α-CuV₂O₆, Rietveld refinement has been employed to confirm its triclinic crystal structure and phase purity, with studies sometimes revealing minor impurities like α-Cu₂V₂O₇ acs.orgmdpi.comresearchgate.net. The technique is also used to analyze the presence of multiple phases, such as in this compound thin films where β-Cu₃V₂O₈ (monoclinic) and Cu₁₁V₆O₂₆ (triclinic) have been identified researchgate.net.

In-situ high-temperature X-ray diffraction (HT-XRD) analysis is critical for investigating phase transitions and thermal stability of copper vanadates as a function of temperature rsc.orgias.ac.inenergy.gov. This technique allows researchers to observe structural changes in real-time, providing insights into the dynamic behavior of these materials.

Studies have utilized in-situ HT-XRD to monitor the evolution of this compound phases. For example, the α- to β-phase transformation in Cu₂V₂O₇ occurs at 706–710 °C at ambient pressure mdpi.comresearchgate.net. The β-phase (ziesite) can form metastably below 560 °C and transforms into the stable α-phase (blossite) at 605 °C upon heating mdpi.comresearchgate.net. Furthermore, Cu₃V₂O₈ has been shown to exhibit phase transitions between 460 °C and 560 °C, which are rapid and reversible, identified through DTA and high-temperature XRD techniques ias.ac.in. The thermal evolution of Cu-V minerals, such as volborthite transforming into ziesite and then mcbirneyite, has also been observed using in-situ heating with XRD researchgate.net.

Copper vanadates exhibit a rich polymorphism, with several distinct stoichiometries and crystal structures depending on synthesis conditions such as molar ratio of precursors, synthesis method, and annealing temperature mdpi.com.

Here is a summary of some key polymorphic forms:

Compound NameChemical FormulaCrystal SystemSpace GroupKey Characteristics / NotesReference
Copper MetavanadateCuV₂O₆Triclinic (α-phase), Monoclinic (β-phase)P̅1 (triclinic) researchgate.netα-CuV₂O₆ is triclinic, transforming to β-CuV₂O₆ around 610 °C mdpi.com. α-CuV₂O₆ features chains of edge-sharing, axially-elongated CuO₆ octahedra researchgate.net. mdpi.comresearchgate.netresearchgate.net
Copper PyrovanadateCu₂V₂O₇Monoclinic (α, β, δ), Triclinic (γ), OrthorhombicC2/c (β, α), P2₁/n (δ), P̅1 (γ), Fdd2 (α)α-Cu₂V₂O₇ (blossite) is typically a low-temperature form. β-Cu₂V₂O₇ (ziesite) is a high-temperature form, stable above 706–710 °C, but can form metastably below 560 °C mdpi.comresearchgate.net. δ-Cu₂V₂O₇ is a new monoclinic polymorph mdpi.comresearchgate.net. γ-Cu₂V₂O₇ is triclinic arizona.edugeoscienceworld.org. mdpi.commdpi.comresearchgate.netarizona.edugeoscienceworld.orgias.ac.in
Copper OrthovanadateCu₃V₂O₈Monoclinic (β, γ), Triclinic (α)P2₁/c (monoclinic) researchgate.netscispace.comβ-Cu₃V₂O₈ is monoclinic researchgate.netresearchgate.netscispace.com. A new form of Cu₃V₂O₈ was prepared at high pressure (30 kbar) and temperature (900 °C) with monoclinic P2/c space group researchgate.netresearchgate.net. γ-Cu₃V₂O₈ is also known acs.org. mdpi.comresearchgate.netias.ac.inresearchgate.netscispace.comacs.orgkashanu.ac.ir
StoiberiteCu₅V₂O₁₀MonoclinicP2₁/n geoscienceworld.orghandbookofmineralogy.orgOccurs as black platy crystals, found as a mineral in fumaroles geoscienceworld.orghandbookofmineralogy.org. Its structure can be viewed as two types of zigzag Cu-O chains acs.org. mdpi.comgeoscienceworld.orghandbookofmineralogy.orgacs.orghelmholtz-berlin.de
FingeriteCu₁₁V₆O₂₆TriclinicIdentified in annealed samples, often co-existing with other phases researchgate.netresearchgate.net. mdpi.comresearchgate.netresearchgate.net

The coordination environments of copper and vanadium ions within the crystal structures are crucial for understanding the properties of copper vanadates. Copper (Cu²⁺) ions, due to their d⁹ electronic configuration, often exhibit Jahn-Teller distortion, leading to various distorted polyhedra mdpi.comresearchgate.net. Vanadium (V⁵⁺) typically forms tetrahedral coordination with oxygen (VO₄) mdpi.comresearchgate.netarizona.edu.

Cu₂V₂O₇ Polymorphs:

In δ-Cu₂V₂O₇, there are two distinct Cu sites: Cu1 in [4+2]-octahedral coordination and Cu2 in [4+1]-tetragonal pyramidal coordination. Both V⁵⁺ sites are tetrahedrally coordinated by O atoms, forming V₂O₇ dimers by sharing an oxygen atom mdpi.comresearchgate.net. The structure is characterized by layers of V₂O₇ dimers interlinked by chains of edge-sharing CuO₆ and CuO₅ polyhedra mdpi.comresearchgate.net.

α-Cu₂V₂O₇ (blossite) and β-Cu₂V₂O₇ (ziesite) also feature chains of edge-sharing Cu²⁺ polyhedra linked by V₂O₇ groups arizona.edugeoscienceworld.org. In β-Cu₂V₂O₇, the Cu²⁺ is coordinated by five O atoms forming a [4+1]-distorted CuO₅ tetragonal pyramid mdpi.com.

γ-Cu₂V₂O₇ contains two independent Cu²⁺ sites: Cu(1) forms a distorted CuO₆ octahedron, and Cu(2) forms an elongate CuO₅ square pyramid. V⁵⁺ cations are tetrahedrally coordinated, and V(1)O₄ and V(2)O₄ tetrahedra share an oxygen atom to form V₂O₇ groups. These polyhedra form chains that are linked into a complex heteropolyhedral framework arizona.edugeoscienceworld.org.

CuV₂O₆: The α-CuV₂O₆ structure consists of CuO₄ chains made of edge-sharing, axially-elongated CuO₆ octahedra researchgate.net. These chains can form stacks of CuO₄ square planes researchgate.net.

Cu₃V₂O₈: This compound's crystal structure consists of Cu-O octahedra and V-O tetrahedra kashanu.ac.ir. In monoclinic β-Cu₃V₂O₈, chains of edge-shared M2 octahedra (where M is a metal like Cu) run along an axis, linked by corner-shared V-O tetrahedra. The Jahn-Teller effect in Cu²⁺ leads to distorted octahedra with four short and two long Cu-O distances researchgate.netresearchgate.net. γ-Cu₃V₂O₈ consists of VO₄ tetrahedra and two distinct Cu motifs: square-planar CuO₄ and square-pyramidal CuO₅ acs.org.

Cu₅V₂O₁₀: The structure of Cu₅V₂O₁₀ is composed of two types of zigzag Cu-O chains running along different axes, forming a two-dimensional cross-like framework acs.org.

Polymorphic Forms: CuV₂O₆, Cu₂V₂O₇, Cu₃V₂O₈, Cu₅V₂O₁₀, Cu₁₁V₆O₂₆

Microstructural and Nanoscale Morphology Analysis

Understanding the microstructure and nanoscale morphology is crucial as they significantly influence the material's properties and performance in various applications.

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM) are widely used techniques to visualize the surface morphology, topography, and particle size of this compound materials nih.govresearchgate.netvpi2004.comrsc.org. FESEM offers higher resolution imaging compared to conventional SEM, providing more detailed insights into nanoscale features vpi2004.com.

Research findings highlight diverse morphologies for this compound nanostructures:

Nanoflakes and irregular shapes: As-synthesized this compound and samples calcined at lower temperatures (e.g., 250 °C) often exhibit irregular and nanoflake morphologies nih.gov.

Semispherical platelets: Calcination at higher temperatures (e.g., 550 °C) can lead to the formation of semispherical platelet-shaped morphologies nih.gov.

Nanowires: Hydrothermal synthesis methods have been reported to produce α-CuV₂O₆ nanowires, with the proportion of nanowires increasing with reaction time amazonaws.com.

Leaf-like and spherical-like structures: Hydrothermally tuned CuV₂O₆ nanoparticles have shown good crystalline properties with leaf-like and spherical-like structures orientjchem.org.

Porous structures: β-Cu₃V₂O₈ thin films with porous structures have been fabricated for photoelectrochemical applications researchgate.net.

Rods, cubes, and sheets: Other studies have reported various nanostructures including rods, cubes, and sheets, often co-existing in mixed-phase samples researchgate.net.

SEM analysis is frequently used in conjunction with XRD to correlate the observed morphology with the identified crystalline phases kashanu.ac.irnih.govrsc.orgrsc.org. For example, studies on Cu₃V₂O₈ nanoparticles confirmed their monoclinic phase via XRD, while SEM images revealed their specific particle shapes kashanu.ac.ir.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM)

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM) are indispensable tools for elucidating the morphology, size, and crystal structure of this compound nanostructures at the nanoscale. Studies have shown that this compound nanoparticles can exhibit a nanobar-like morphology, as confirmed by HR-TEM for synthesized Cu₂V₂O₇ nanoparticles researchgate.net. For pure copper vanadates, TEM images have revealed the presence of agglomerated nanoparticles forming clusters, typically with an average diameter ranging from 30 to 40 nm, indicating a homogeneous growth of these nanoparticles rsc.org.

Furthermore, TEM has been utilized to characterize single-crystalline nanobelts of nonstoichiometric this compound, specifically Cu(1.55)V(2)O(6.55). These nanobelts were found to have thicknesses between 40 and 60 nm and widths varying from 50 to 300 nm, extending to several micrometers in length nih.gov. In the context of mineral forms, TEM, alongside other techniques, has been employed to analyze volborthite (Cu₃V₂O₇(OH)₂·2H₂O), a yellowish this compound mineral found in historical mural paintings, providing insights into its morphology tandfonline.comtandfonline.com. The use of TEM also extends to confirming the successful synthesis and structural details of various this compound nanostructures with different phases capes.gov.br.

Atomic Force Microscopy (AFM) for Surface Roughness and Topography

Atomic Force Microscopy (AFM) provides detailed information regarding the surface roughness and topography of this compound films and nanostructures. For p-type this compound (Cu₅V₂O₁₀) thin films, AFM measurements on a 5 × 5 μm² area revealed a root mean squared (RMS) roughness of 44.9 nm and a real surface area of 27.3 μm² rsc.orgrsc.orghelmholtz-berlin.de. This analysis also yielded a roughness factor of 1.09, suggesting that the Cu₅V₂O₁₀ film is relatively compact rsc.orgrsc.org. For comparison, a bare FTO substrate showed a roughness factor of 1.06 rsc.orgrsc.org.

Similar AFM studies have been conducted on Cu₂V₂O₇ photoanodes, where AFM was used to measure the surface roughness and the resulting surface area enhancement of films deposited on FTO substrates helmholtz-berlin.de. These measurements are critical for understanding how surface morphology influences the functional properties of this compound materials, particularly in applications like photoelectrochemistry, where surface area and roughness can impact charge transfer and catalytic activity helmholtz-berlin.deescholarship.orgspectraresearch.com.

Table 1: AFM Surface Roughness Parameters for this compound Films

This compound PhaseRMS Roughness (nm)Real Surface Area (µm²)Roughness FactorReference
Cu₅V₂O₁₀ Thin Film44.927.31.09 rsc.orgrsc.orghelmholtz-berlin.de
Bare FTO Substrate--1.06 rsc.orgrsc.org

Spectroscopic Probes of Local Structure and Bonding

Spectroscopic techniques are vital for investigating the local structure, bonding environments, and elemental states within this compound compounds.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the vibrational modes associated with chemical bonds within this compound structures. For copper pyrovanadate (α-Cu₂V₂O₇), characteristic vibrational modes have been highlighted by IR spectroscopy. Bands observed at 3330 cm⁻¹ and 1620 cm⁻¹ are attributed to the stretching and bending vibrations of adsorbed water molecules (OH stretching and H₂O bending), respectively nih.gov. A significant band centered at 993 cm⁻¹ is assigned to the V–O stretching vibration, while a band around 700 cm⁻¹ is attributed to the Cu–O bond nih.gov. FTIR has also been used to confirm the formation of the Cu–O bond in synthesized Cu₂V₂O₇ nanoparticles researchgate.net and to characterize Cu₀.₅₅V₂O₅ nanowires . The technique plays a role in confirming the successful synthesis and presence of expected functional groups in various this compound nanostructures capes.gov.brnih.gov.

Raman Scattering Spectroscopy for Vibrational Modes

Raman scattering spectroscopy provides complementary information to FTIR by probing different vibrational modes, offering insights into the crystal lattice and molecular structure. For Cu₅V₂O₁₀ films, main Raman bands were observed centered at approximately 794, 899, and 944 cm⁻¹. These peaks are associated with tetrahedral VO₄ stretching modes rsc.org. Additionally, peaks at 280, 342, and 512 cm⁻¹ are assigned to the bending of the same tetrahedral VO₄ structural motif rsc.org. The absence of Raman peaks corresponding to CuO and V₂O₅ further indicates the high phase purity of synthesized Cu₅V₂O₁₀ thin films rsc.org.

Raman spectroscopy has also been used to analyze the short-range structure and vibration modes of Cu₁₁V₆O₂₆ acs.org. For α-Cu₂V₂O₇ powders, Raman spectra were recorded in the 100–1100 cm⁻¹ range nih.gov. The technique is also critical for demonstrating the phase purity of compounds like α-CuV₂O₆ acs.org and for characterizing various this compound nanostructures capes.gov.brnih.gov.

Table 2: Representative Raman Vibrational Modes for this compound

This compound PhaseVibrational Mode (cm⁻¹)AssignmentReference
Cu₅V₂O₁₀~794, 899, 944Tetrahedral VO₄ stretching rsc.org
Cu₅V₂O₁₀280, 342, 512Tetrahedral VO₄ bending rsc.org
α-Cu₂V₂O₇100-1100 (range)Characteristic modes nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Elemental States and Bonding

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition, chemical states, and bonding environments of elements within this compound materials. For Cu₅V₂O₁₀ films, the Cu 2p₃/₂ spectrum can be deconvoluted into a single peak with a binding energy of 934.1 eV, accompanied by strong satellite peaks in the range of 940–945 eV. This observation strongly suggests that the oxidation state of copper is +2, consistent with the expected formal oxidation states in Cu₅V₂O₁₀ rsc.org. XPS also provides insights into the V 2p and O 1s core levels, confirming the chemical composition and bonding rsc.org.

Studies on ternary metal oxides like M₂V₂O₇₋δ (where M can be Cu) synthesized via deep eutectic solvent routes have utilized XPS to show that oxygen deficiency is associated with reduced oxidation states of metal centers, such as Cu⁺ or V⁴⁺, leading to oxides with mixed-valence metal oxidation states rsc.org. Similarly, XPS has revealed the reduced oxygen deficiency state of metal centers (Cu⁺ or V⁴⁺) and the formation of Cu-O bonds in α-Cu₂V₂O₇ nih.gov. For multiphase this compound nanoparticles, XPS analysis confirms the uniform distribution of copper, vanadium, and oxygen elements researchgate.net. Furthermore, Cu₀.₅₅V₂O₅ nanowires characterized by XPS showed mixed valence states of Cu⁺, Cu²⁺, V⁴⁺, and V⁵⁺, attributed to in situ reduction during preparation .

Table 3: XPS Binding Energies and Oxidation States for this compound

This compound PhaseElementCore LevelBinding Energy (eV)Oxidation State/ObservationReference
Cu₅V₂O₁₀Cu2p₃/₂934.1Cu²⁺ (with satellite peaks) rsc.org
M₂V₂O₇₋δ (M=Cu)Cu, V--Cu⁺ or V⁴⁺ (mixed valence) rsc.org
α-Cu₂V₂O₇Cu, V--Cu⁺ or V⁴⁺ (mixed valence), Cu-O bond nih.gov
Cu₀.₅₅V₂O₅Cu, V--Cu⁺, Cu²⁺, V⁴⁺, V⁵⁺ (mixed valence)

Energy Dispersive X-ray Spectrometry (EDS) for Elemental Distribution

Energy Dispersive X-ray Spectrometry (EDS), often coupled with Scanning Electron Microscopy (SEM) or TEM, is a powerful technique for determining the elemental composition and mapping the spatial distribution of elements within a sample rockymountainlabs.comnoaa.gov. For Cu₅V₂O₁₀ thin films, EDS mapping has shown that the signals from copper, vanadium, and oxygen appear to be homogeneously distributed across the entire film area rsc.orgrsc.orghelmholtz-berlin.de.

In cobalt-doped this compound, TEM-EDS data confirmed the uniform distribution of cobalt, copper, vanadium, and oxygen elements within the this compound matrix rsc.org. EDS analysis was also crucial in identifying the elemental composition of the mineral volborthite (Cu₃V₂O₇(OH)₂·2H₂O) found in medieval mural paintings, confirming the presence of copper and vanadium tandfonline.comtandfonline.com. For multiphase this compound nanoparticles, EDS spectra reveal the uniform distribution of Cu, V, and O elements, which is further corroborated by XPS analysis researchgate.net. EDS provides both qualitative and quantitative elemental information, assisting in material identification, characterization, and understanding elemental distribution on surfaces or within the bulk of materials rockymountainlabs.comnoaa.gov.

Electronic Structure and Optoelectronic Properties of Copper Vanadates

Electronic Band Structure Determination

The electronic band structure of copper vanadates is crucial for understanding their optoelectronic behavior, influencing their ability to absorb light and generate charge carriers.

Direct and Indirect Bandgap Analysis

Copper vanadates are generally characterized as indirect bandgap semiconductors, typically possessing bandgap energies around 2 eV mdpi.comresearchgate.net. This characteristic allows them to absorb a significant portion of the visible light spectrum mdpi.com. However, specific polymorphs and compositions can exhibit variations, including direct bandgaps.

Several copper vanadate (B1173111) phases have been investigated for their bandgap properties:

α-CuV₂O₆ has been reported with an indirect bandgap of 1.83 eV, although a direct bandgap of 1.89 eV has also been observed mdpi.com.

Cu₅V₂O₁₀ (stoiberite) typically shows an indirect bandgap of approximately 1.9 eV and a direct bandgap of 2.1 eV mdpi.comrsc.org. Other studies indicate its bandgap falls within the 1.8–2.0 eV range, with one report specifying 1.86 eV for spray-deposited films rsc.orgrsc.org.

β-Cu₂V₂O₇ (ziesite) exhibits a bandgap of around 2.0 eV researchgate.net. Experimental determinations have found the β-phase bandgap to be 1.91 eV, while its γ-phase counterpart shows a bandgap of 1.73 eV acs.org. The reported range for β-Cu₂V₂O₇ is between 1.8 and 2.1 eV helmholtz-berlin.de.

γ-Cu₃V₂O₈ possesses an indirect bandgap of 1.80 eV acs.org.

Other phases like Cu₁₁V₆O₂₆ and Cu₅V₂O₁₀ generally have similar bandgaps, ranging from 1.83 to 2.03 eV researchgate.netescholarship.org.

Theoretical predictions for CuVO₃ suggest a small indirect bandgap of 1.4 eV, indicating strong absorption in the visible range researchgate.net.

The bandgap of copper vanadates can also be influenced by doping; for instance, pure copper vanadate (Co₀%–CuV) has a bandgap of 2.5 eV, which decreases to 2.13 eV with 5% cobalt doping and 2.05 eV with 10% cobalt doping rsc.org.

The determination of these bandgap values often relies on techniques such as UV-Vis diffuse reflectance spectroscopy combined with Tauc plot analysis rsc.orgacs.orgnih.gov.

This compound PhaseBandgap TypeBandgap Energy (eV)Reference
α-CuV₂O₆Indirect1.83 mdpi.com
α-CuV₂O₆Direct1.89 mdpi.com
Cu₅V₂O₁₀Indirect1.9 mdpi.comrsc.org
Cu₅V₂O₁₀Direct2.1 mdpi.comrsc.org
Cu₅V₂O₁₀Overall range1.8–2.0 rsc.orgrsc.org
Cu₅V₂O₁₀Specific film1.86 rsc.org
β-Cu₂V₂O₇Indirect~2.0 researchgate.net
β-Cu₂V₂O₇Indirect (experimental)1.91 acs.org
β-Cu₂V₂O₇Overall range1.8–2.1 helmholtz-berlin.de
γ-Cu₂V₂O₇Indirect (experimental)1.73 acs.org
γ-Cu₃V₂O₈Indirect1.80 acs.org
Cu₁₁V₆O₂₆ and Cu₅V₂O₁₀Overall range1.83–2.03 researchgate.netescholarship.org
CuVO₃Indirect (predicted)1.4 researchgate.net
Co₀%–CuV (pure)2.5 rsc.org
Co₅%–CuV2.13 rsc.org
Co₁₀%–CuV2.05 rsc.org

Valence and Conduction Band Edge Positions

The positions of the valence band (VB) and conduction band (CB) edges relative to the water redox potentials are critical for the photoelectrochemical activity of copper vanadates. The hybridization of O 2p and Cu 3d orbital states plays a significant role in shifting the valence band closer to the conduction band, thereby reducing the optical bandgap and enabling a broader range of light absorption mdpi.com.

Specific examples of band edge positions include:

For α-CuV₂O₆ , the conduction band edge and Fermi level are situated between 0.0 and 1.23 V versus the Reversible Hydrogen Electrode (RHE), while the valence band is positioned at a significantly higher positive potential than the Oxygen Evolution Reaction (OER) oxidation potential of 1.23 V versus RHE mdpi.com.

In general, for CuV₂O₆ , the conduction band edge is located above the OER oxidation potential, and the valence band edge is below the OER potential, making it suitable for OER processes mdpi.com.

For Cu₂V₂O₇ , the valence and conduction band edges are positioned between the OER potential, indicating its suitability for solar OER reactions mdpi.com.

Cu₅V₂O₁₀ , a p-type semiconductor, has its valence band approximately aligned with the water oxidation potential rsc.orghelmholtz-berlin.de. Its conduction band minimum (E_CBM) is estimated to be around -0.62 V versus RHE or -3.88 eV versus vacuum level, which is more negative than the water reduction potential required for hydrogen production rsc.orghelmholtz-berlin.de.

In γ-Cu₃V₂O₈ , the valence band maximum (VBM) is primarily composed of O 2p states, while the conduction band minimum (CBM) is dominated by Cu 3d states acs.org.

In compounds like MCuV₂O₇ , the VBM involves hybridization between Cu/V 3d and O 2p states, and the CBM is mainly determined by unoccupied Cu 3d e_g states, with a minor contribution from O 2p states u-szeged.hu.

The conduction band edges of both V₂O₅ and copper vanadates are largely composed of V 3d orbitals scispace.com.

Techniques such as Mott-Schottky analysis and Ultraviolet Photoelectron Spectroscopy (UPS) are commonly employed to determine these band edge positions mdpi.comrsc.orghelmholtz-berlin.de.

Orbital Contributions to Electronic States (e.g., O 2p, Cu 3d, V 3d Hybridization)

The electronic states in copper vanadates are significantly influenced by the hybridization of various atomic orbitals, which dictates their optical and electrical properties.

A key feature in copper vanadates is the hybridization of O 2p and Cu 3d orbital states . This hybridization is responsible for shifting the valence band closer to the conduction band, leading to a reduction in the optical bandgap and enabling broader light absorption mdpi.com.

The valence bands in copper vanadates typically contain filled Cu 3d states hybridized with O 2p states acs.orgnih.gov.

While the primary conduction bands are often dominated by V 3d states , copper-containing samples also exhibit additional unfilled Cu "mid-gap" states nih.gov.

In γ-Cu₃V₂O₈ , the valence band maximum (VBM) is primarily composed of O 2p states, and the conduction band minimum (CBM) is predominantly formed by Cu 3d states. This electronic configuration classifies γ-Cu₃V₂O₈ as a charge transfer insulator, where the bandgap corresponds to an O 2p → Cu 3d transition acs.org.

In other metal vanadates, such as Mn₂V₂O₇, the VBM involves hybridization between Mn 3d and O 2p states, and the CBM consists of unoccupied V 3d states chemrxiv.org.

For compounds like Cu₂V₂O₇ and MCuV₂O₇, the VBM is formed by hybridized Cu/V 3d and O 2p states, while the CBM is mainly due to unoccupied Cu 3d e_g states, with a minor contribution from O 2p orbitals u-szeged.hu.

Vanadium atoms in copper vanadates typically stabilize in the V⁵⁺ oxidation state, forming octahedral complexes with six oxygen atoms. These oxygen- and vanadium-containing octahedra arrange in various structures, sharing edges or corners to create three-dimensional frameworks based on copper metal and oxygen ions mdpi.com.

Density Functional Theory (DFT) calculations are extensively used to model and predict these orbital contributions and the resulting electronic structures researchgate.netacs.orgu-szeged.hunih.gov.

Charge Carrier Generation and Transport Phenomena

The efficiency of charge carrier generation and transport is paramount for the performance of copper vanadates in optoelectronic applications, particularly in photoelectrochemical systems.

Photo-induced Charge Separation Efficiency

Copper vanadates are considered promising materials for PEC water splitting due to their narrow bandgaps and favorable band edge alignments mdpi.comresearchgate.net. The ability to effectively separate photogenerated electron-hole pairs is a critical factor for their performance.

Cu-rich phases , such as Cu₁₁V₆O₂₆ and Cu₅V₂O₁₀, tend to exhibit stronger optical absorption and higher charge separation efficiencies researchgate.netescholarship.org.

Time-Resolved Microwave Conductivity (TRMC) measurements are employed to investigate photo-induced conductivity changes and charge carrier transport properties rsc.orghelmholtz-berlin.dehelmholtz-berlin.de. For example, Cu₅V₂O₁₀ films show only moderate TRMC signals, indicating relatively low photoconductivity rsc.orghelmholtz-berlin.de. The effective lifetime of charge carriers in Cu₅V₂O₁₀ films is found to be around 30 ns, leading to an "effective" diffusion length of approximately 1.3 nm, which is considered an unrealistically low value, suggesting significant limitations in carrier transport helmholtz-berlin.de.

For β-Cu₂V₂O₇ , a short carrier diffusion length of approximately 28 nm has been reported, primarily attributed to a relatively low carrier mobility of about 3.5 × 10⁻³ cm² V⁻¹ s⁻¹ helmholtz-berlin.de.

The presence of excitonic effects can significantly undermine the photocatalytic efficiency of materials like β-Cu₂V₂O₇. These excitons, characterized by high binding energies, can lead to sub-band-gap emissions, explaining the lower-than-expected photocatalytic efficiencies despite favorable optical bandgap sizes acs.org.

Nanostructuring strategies are often proposed to reduce diffusion path lengths and thereby improve the charge carrier separation efficiency in these materials helmholtz-berlin.de.

Carrier Recombination Mechanisms (e.g., Surface States, Bulk Recombination)

Despite their promising properties, pristine metal vanadates, including copper vanadates, often suffer from rapid electron-hole recombination and low quantum yield, which limit their photocatalytic performance researchgate.net.

Bulk Recombination: Electron-hole recombination can also occur at bulk defect sites within the material before the charge carriers can reach the surface to participate in redox reactions mdpi.com.

Excitonic Effects: As mentioned, the occurrence of excitons with high binding energies in materials like β-Cu₂V₂O₇ can lead to sub-band-gap emissions, providing an explanation for their low photocatalytic efficiencies despite having suitable optical bandgaps acs.org.

To mitigate these recombination issues, strategies such as applying catalyst coatings or using sacrificial hole acceptors are explored to overcome slow OER kinetics and address other performance limitations researchgate.net.

Excitonic Effects and Their Impact on Optical Properties

Despite possessing favorable optical band gaps, the photocatalytic efficiency of copper vanadates is significantly limited by sizable excitonic effects. acs.orgepfl.chresearchgate.netnih.gov Experimental and computational studies on β-Cu₂V₂O₇, a representative this compound, have revealed the presence of two distinct types of excitons, each characterized by high binding energies. acs.orgepfl.ch These excitons are responsible for the initial absorption peak observed at approximately 1.5 eV and the lower edge of the apparent continuum at 2.26 eV in the absorption spectrum. acs.orgepfl.chnih.gov Photoluminescence measurements further corroborate these findings by detecting sub-band-gap emissions corresponding to these excitonic features. acs.orgepfl.ch The occurrence of these strong excitonic effects provides a crucial explanation for the observed low photocatalytic efficiencies of copper vanadates. acs.orgepfl.chnih.gov

Defect Chemistry and Stoichiometric Influence on Electronic Properties

The electronic properties of copper vanadates, including their optical and electrical characteristics, are profoundly influenced by their defect chemistry and stoichiometry. The general formula CuₓVᵧO₂ highlights the possibility of tuning the copper-to-vanadium ratio, which is facilitated by the wide range of oxidation states available for vanadium and oxygen stoichiometries. mdpi.com

Impact of Cu:V Stoichiometry on Optical and Electrical Properties

The precise ratio of copper to vanadium (Cu:V) in copper vanadates plays a critical role in determining their optical and electrical properties. These materials typically exhibit indirect bandgaps around 2 eV and possess n-type semiconductor characteristics, enabling significant absorption of visible light. mdpi.com

Optical absorption in copper vanadates is directly dependent on the Cu:V ratio. Higher copper content generally leads to stronger optical absorption and enhanced charge separation efficiencies. mdpi.comescholarship.orgresearchgate.netacs.org However, this increase in copper content can paradoxically suppress oxygen evolution reaction (OER) catalytic properties, primarily due to increased charge recombination occurring at the surface states. mdpi.comescholarship.orgacs.org This complex behavior suggests an interplay between intrinsic electronic structure trends and extrinsic defect-related processes. mdpi.comescholarship.org

Several stoichiometric polymorphs of copper vanadates have been investigated, each exhibiting distinct bandgap energies. For instance, CuV₂O₆ has a reported bandgap of approximately 1.84 eV, while Cu₂V₂O₇ typically shows bandgaps ranging from 1.98 eV to 2.2 eV. Cu₅V₂O₁₀ also presents suitable indirect and direct optical band gaps in the range of 1.8–2.0 eV. mdpi.comrsc.orghelmholtz-berlin.de

Here is a summary of typical bandgap values for various this compound phases:

This compound PhaseTypical Bandgap (eV)Reference
CuV₂O₆1.84 mdpi.com
Cu₂V₂O₇1.98 - 2.2 mdpi.comhelmholtz-berlin.de
Cu₃V₂O₈1.83 - 2.03 escholarship.orgresearchgate.netacs.org
Cu₅V₂O₁₀1.8 - 2.0 escholarship.orgresearchgate.netacs.orgrsc.org
Cu₁₁V₆O₂₆1.83 - 2.03 escholarship.orgresearchgate.netacs.org

Role of Extrinsic Defects and Oxygen Vacancies

The electronic and optical properties of copper vanadates are also significantly influenced by extrinsic defects and the presence of oxygen vacancies. The observed dependence of properties on the Cu:V ratio can be partly attributed to these extrinsic defect-related effects. mdpi.com

Oxygen vacancies are prevalent defects in metal oxides and can arise from various mechanisms, including crystal growth, charge compensation for dopants, or diffusion of pre-existing vacancies to interfaces. rsc.org These vacancies can introduce defect levels within the bandgap of the semiconductor, thereby altering crucial electronic processes such as charge recombination, extraction, and injection. rsc.org For example, studies have shown that inducing oxygen vacancies in copper vanadates, such as through the use of carbon dots, can enhance the separation of photogenerated charges. nih.gov Furthermore, extrinsic doping, such as the substitution of alkaline earth metals into the CuV₂O₆ framework, can systematically modify the optical bandgap and band alignment, leading to enhanced visible light photoresponse and PEC activity. researchgate.netnih.gov

Fermi Level Pinning and its Implications

A critical implication of defect chemistry in copper vanadates, particularly in Cu-rich compositions, is the phenomenon of Fermi level pinning. Cu-rich copper vanadates tend to exhibit increased surface states, which are associated with Fermi level pinning. mdpi.comescholarship.org This pinning effect is known to significantly increase charge recombination at the surface, which, in turn, diminishes the efficiency of processes like the oxygen evolution reaction (OER) in photoelectrochemical applications. mdpi.comescholarship.orgcnr.it

The accumulation of photogenerated holes and subsequent chemical transformations at the surface charge layer junction can lead to the formation of additional surface states within the bandgap. These surface states further reduce the photovoltage and create new pathways for charge recombination. escholarship.org Fermi level pinning has been observed consistently across various this compound compounds under OER conditions, and this phenomenon is directly correlated with the copper content. escholarship.org

Theoretical and Computational Investigations of Copper Vanadate Systems

First-Principles Electronic Structure Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely employed first-principles method for studying the electronic structure of materials. It allows for the prediction of various material properties from their atomic structure, including band structure, density of states, and optical characteristics. DFT calculations are typically performed using software packages like the Vienna Ab initio Simulation Package (VASP) and various exchange-correlation functionals, such as the Perdew–Burke–Ernzerhof (PBE) formalism of the generalized gradient approximation (GGA) or hybrid functionals like HSE06, to accurately describe electron interactions nih.govacs.org.

Band Structure and Density of States (DOS) Computations

DFT calculations provide detailed information on the electronic band structure and density of states (DOS) of copper vanadates, revealing the energetic distribution of electronic states and their orbital contributions. For compounds like CuVO, the primary conduction bands are typically dominated by V 3d states, while the valence bands consist of filled Cu 3d states hybridized with O 2p states nih.gov. The introduction of copper into vanadate (B1173111) frameworks, such as in MgCuVO alloys, leads to additional unfilled Cu "mid-gap" states, influencing the electronic structure nih.gov.

Modeling of Magnetic Interactions and Electronic Correlations

The magnetic properties of copper vanadate systems are complex, often driven by the presence of unpaired electrons in copper(II) and vanadium ions and their interactions. Theoretical modeling plays a crucial role in understanding these intricate magnetic behaviors.

Exchange Interactions in Copper(II) Vanadates

Exchange interactions in copper(II) vanadates are more complicated than in simpler cuprates due to the varying atomic arrangements and orbital overlaps arxiv.org. For instance, in planar cuprates, a hole in x-y orbitals of copper typically leads to strong antiferromagnetic exchange coupling for 180° bonds and weak ferromagnetic coupling for 90° bonds arxiv.org. However, in vanadates, the interactions can be highly anisotropic and their signs are not always obvious arxiv.orgnationalmaglab.org.

Computational studies on compounds like CuInVO have modeled their magnetic behavior using an interacting spin-1/2 tetramer model, evaluating intratetramer interactions as antiferromagnetic (J = 240 ± 20 K) and ferromagnetic (J = -142 ± 10 K) researchgate.net. The ground state of the isolated spin tetramer with these values is a spin singlet researchgate.net. The magnetic susceptibility of CuInVO below 2.7 K indicates an antiferromagnetically ordered state researchgate.net.

The Goodenough-Kanamori-Anderson rule is often used to qualitatively explain the relationship between exchange coupling (J) and the atomic arrangement, particularly the Cu-O-Cu bond angle (φ) in copper oxide compounds nih.gov. Tuning the chemical composition can allow access to a full range of Cu-O-Cu bond angles, influencing the magnetic exchange coupling nih.gov.

Effects of Unpaired Electrons and Magnetic Ordering (e.g., Paramagnetism)

Paramagnetism in materials arises from the presence of unpaired electrons, which possess a magnetic dipole moment and align weakly with an external magnetic field wikipedia.org. Copper(II) (Cu) ions, with their 3d electron configuration, have one unpaired electron, making copper(II) vanadates potentially paramagnetic wikipedia.orgvaia.com. In contrast, copper(I) (Cu) ions have a filled 3d shell with no unpaired electrons, rendering them diamagnetic vaia.comstackexchange.com.

In the absence of an external magnetic field, thermal motion typically randomizes the spin orientations in paramagnetic materials, resulting in zero net magnetic moment wikipedia.org. However, in some copper vanadates, magnetic ordering, such as antiferromagnetism, can occur at lower temperatures. For example, β-CuVO is known to be an antiferromagnetic material unican.es. The presence of different spin states and their relative stabilities can be investigated using theoretical calculations, revealing insights into potential magnetic behaviors mdpi.com.

Simulation of Charge Transport and Ion Diffusion

Understanding charge transport and ion diffusion is crucial for the application of copper vanadates in areas such as photoelectrochemistry and battery technologies. Theoretical simulations provide valuable insights into these dynamic processes.

Molecular dynamics (MD) simulations are employed to study ion diffusion, for instance, along grain boundaries in materials like copper and vanadium lettersonmaterials.combsuedu.ru. These simulations can predict temperature dependence of diffusion coefficients and reveal the mechanisms of defect movement, such as vacancy-atom exchanges or long jumps bsuedu.ruresearchgate.net. For example, in the context of VO structures, the intercalation of copper ions can increase the distance between vanadium layers, thereby facilitating ionic diffusion mdpi.com.

In photoanode applications, charge transport mechanisms are complex, especially due to highly localized and strongly correlated electronic states, such as those with d-orbital character, which often require advanced computational methods beyond standard DFT osti.gov. Studies on this compound photoanodes have shown that the Cu:V elemental ratio can influence charge separation efficiencies and surface catalytic activity, with competitive charge recombination occurring at Cu-related surface states osti.govescholarship.org. While copper vanadates generally exhibit n-type semiconductor behavior, factors like surface passivation films can impact photocurrent degradation nih.govosti.gov. Simulations help in disentangling these transport mechanisms and guiding the design of materials with improved charge transport characteristics osti.goveuropean-mrs.com.

Calculation of Ion Migration Barriers

Understanding the migration barriers of ions within a material is fundamental for its application in energy storage devices, particularly in batteries. Computational techniques, most notably Density Functional Theory (DFT) combined with the Nudged Elastic Band (NEB) method, are extensively employed to calculate these barriers. This approach allows for the identification of optimal diffusion pathways and the quantification of the energy required for ion movement.

In the context of copper vanadates, such calculations have been instrumental in investigating their suitability as cathode materials for multivalent ion batteries, such as zinc-ion batteries. Studies have focused on delineating the diffusion pathways of various cations, including protons (H) and zinc ions (Zn), within this compound structures. For instance, combined electrochemical characterization, X-ray Diffraction (XRD) analysis, and ion migration barrier calculations have been utilized to understand the proton and zinc storage behavior in this compound cathodes. rsc.org These computational analyses provide critical information about the feasibility and kinetics of ion intercalation and de-intercalation processes. Furthermore, it has been noted that predicting migration barriers from Crystallographic Information File (CIF) models can significantly reduce the computational cost compared to full DFT simulations, while still providing analysis of relevant pathway segments. researchgate.net

While specific ion migration barrier values for this compound are highly dependent on the particular polymorph and the migrating ion, computational screenings for multivalent intercalation cathodes often utilize NEB calculations with DFT to estimate these barriers. For example, high Mg migration barriers of approximately 800 meV have been reported for spinel MgMnO in the dilute lattice limit using NEB, illustrating the type of data derived from such computational efforts. nih.gov Similar methodologies are applied to copper vanadates to assess their ionic conductivity.

Understanding Charge Carrier Dynamics through Computational Models

The efficiency of this compound materials in applications like photocatalysis and photoelectrochemistry is heavily dependent on their charge carrier dynamics, which involve the generation, separation, transport, and recombination of electrons and holes. Computational models provide a powerful framework for understanding these complex processes at the nanoscale.

Various numerical methods, including Density Functional Theory (DFT), Molecular Dynamics (MD), and semi-analytical Green's function methods (GFM), are combined to achieve a deeper understanding of energy transfer and charge carrier behavior in this compound systems. nih.gov These models are crucial for exploring fundamental photocatalytic processes and for investigating the influence of factors such as local structural and stoichiometric inhomogeneities, including line defects, interfaces, and grain boundaries, on carrier diffusion. nih.gov

For example, studies on β-CuVO photoanodes have utilized techniques like time-resolved microwave conductivity (TRMC) measurements, which, while experimental, inform the understanding of charge carrier dynamics that can then be further explored and explained by computational models. These investigations have revealed that the photoelectrochemical performance of β-CuVO is often limited by a short carrier diffusion length and relatively low carrier mobility. Specifically, a carrier mobility of approximately 3.5 × 10 cm V s and a carrier diffusion length of around 28 nm have been reported for β-CuVO.

Computational models also play a significant role in high-throughput screening and material discovery efforts. Machine learning, in conjunction with computational models like DFT, can predict properties such as bandgaps and charge mobility, thereby accelerating the identification of promising photocatalysts and optimizing their reaction conditions. The ability to tune the band-edge electronic structure through nontrivial orbital character, particularly d-orbital character, in metal oxide photoanodes like copper vanadates, highlights the need for computational descriptions that go beyond semi-classical, Boltzmann-based band transport theory to accurately predict electron and hole conductivities.

Table 1: Key Charge Carrier Dynamics Parameters in β-CuVO

ParameterValueUnitReference
Carrier Mobility~3.5 × 10cm V s
Carrier Diffusion Length~28nm

Advanced Applications and Performance Evaluation of Copper Vanadates

Photocatalytic Applications for Environmental Remediation

Mechanisms of Photocatalytic Dye Decolorization and Pollutant Removal

Copper vanadates exhibit notable photocatalytic activity, especially under visible light irradiation, owing to their narrow bandgap, typically around 2 eV. mdpi.commdpi.com The fundamental mechanism underlying their photocatalytic performance involves the generation of electron-hole pairs upon the absorption of photons with energy equal to or greater than their bandgap. rsc.orgmdpi.com

Once photogenerated, these charge carriers participate in a series of redox reactions that lead to the degradation of organic pollutants and dyes. The photogenerated holes (h+) in the valence band can directly oxidize organic molecules adsorbed on the catalyst surface or react with water (H2O) or hydroxide (B78521) ions (OH-) to produce highly reactive hydroxyl radicals (•OH). rsc.orgmdpi.com Concurrently, the photogenerated electrons (e-) in the conduction band can reduce molecular oxygen (O2) adsorbed on the surface to form superoxide (B77818) radicals (•O2-). rsc.orgmdpi.com These reactive oxygen species (ROS), including •OH and •O2-, are potent oxidizing agents that can effectively break down complex organic structures into simpler, less harmful compounds, ultimately leading to their mineralization. rsc.org

Influence of pH and Catalyst Concentration on Photocatalytic Activity

The photocatalytic activity of copper vanadates is significantly influenced by environmental parameters such as pH and catalyst concentration. orientjchem.orgacs.org

Influence of pH: The pH of the solution plays a crucial role in determining the surface charge of the photocatalyst and the ionization state of the dye molecules, thereby affecting the adsorption of pollutants onto the catalyst surface and subsequent degradation. For copper metavanadate (CuV2O6) nanoparticles, the surface is positively charged at pH values below 5. orientjchem.orgorientjchem.org This positive surface charge facilitates strong electrostatic attraction with anionic dyes, such as methyl red, leading to enhanced adsorption and consequently higher degradation efficiency. orientjchem.orgorientjchem.org As the pH increases beyond this optimal range, the surface charge of the catalyst may become less positive or even negative, reducing the electrostatic attraction with anionic dyes and potentially decreasing the degradation efficiency. orientjchem.orgorientjchem.org

Influence of Catalyst Concentration: There exists an optimal catalyst concentration for achieving maximum photocatalytic efficiency. orientjchem.orgorientjchem.org Increasing the catalyst concentration beyond this optimum point can lead to several detrimental effects. Excessive catalyst particles can cause light scattering and screening effects, reducing the penetration of light into the solution and thus limiting the activation of the catalyst. orientjchem.orgorientjchem.org Furthermore, high catalyst concentrations can result in the agglomeration of nanoparticles, which significantly reduces the effective surface area available for photocatalytic reactions and pollutant adsorption. orientjchem.orgorientjchem.org For copper metavanadate (CuV2O6) nanoparticles, an optimal catalyst concentration of 0.5 g/100 ml was identified for the efficient degradation of methyl red dye and the removal of heavy metals. orientjchem.orgorientjchem.org The size of the nanoparticles also influences activity, with smaller nanoparticles (e.g., 50 nm) generally exhibiting superior performance due to their larger surface-to-volume ratio. orientjchem.orgorientjchem.org

Electrochemical Energy Storage Devices

Copper vanadates are emerging as promising materials for various electrochemical energy storage applications, including rechargeable lithium-ion batteries and supercapacitors, due to their unique structural and electronic properties.

Cathode Materials for Rechargeable Lithium-ion Batteries

Copper vanadates are considered attractive cathode materials for rechargeable lithium-ion batteries (LIBs). researchgate.netresearchgate.netgoogle.com Their appeal stems from their layered crystal structures and the ability of both copper and vanadium to undergo multistep redox reactions (e.g., Cu²⁺/Cu⁺ and Cu⁺/Cu⁰, and various vanadium oxidation states), which contributes to high theoretical capacities and energy densities. researchgate.netresearchgate.netgoogle.comrsc.org

Various stoichiometries of copper vanadates have been explored for LIB applications. For instance, CuV2O6 nanowire arrays have demonstrated a remarkably high storage capacity, reaching up to 997.76 mAh g⁻¹ within a voltage range of 3-0.01 V versus Li/Li⁺. researchgate.net Another phase, Cu2.33V4O11, has been shown to operate through a reversible process involving lithium insertion and metal extrusion, yielding capacities of approximately 250–270 mAh g⁻¹. This capacity is nearly double that of traditional LiCoO2 electrodes. rsc.orgacs.org Similarly, a new copper vanadate (B1173111) phase, Cu1.1V4O11, isolated through chemical and electrochemical removal of copper, reversibly reacts with 5 Li, delivering a capacity of about 260 mAh/g. However, in this specific phase, only 0.8 out of 1.1 copper atoms participate in the reversible extrusion/insertion process. acs.org Room temperature discharge capacities in Li cells can exceed 350 mAhgr⁻¹. researchgate.net

Despite their promising electrochemical properties, challenges such as poor electrical conductivity and significant volume changes during repeated charge-discharge cycles can hinder their long-term performance. rsc.org To mitigate these issues, strategies like coating copper vanadate materials with conductive polymers, such as polyaniline (PANI), have been investigated. This compound/polyaniline (CVO/PANI) composites have shown improved electrochemical properties, including enhanced discharge capacity, superior cycling reversibility, and better rate capability, compared to pure this compound materials. rsc.orgrsc.org The conductive PANI nanolayer helps maintain high capacity, electrochemical stability, and reduces charge transfer resistance during cycling. rsc.org

Electrode Materials for Supercapacitors

Copper vanadates are also recognized as promising electrode materials for supercapacitors, particularly for pseudocapacitive applications, owing to their tailorable electrical properties and the multiple oxidation states of vanadium. mdpi.comresearchgate.netspringerprofessional.deresearchgate.net Pseudocapacitors store energy through fast and reversible Faradaic redox reactions occurring at the surface or near-surface regions of the electrode material. researchgate.net

Multiphase this compound nanoparticles, such as those with CuV and Cu3V2O8 phases, have demonstrated commendable specific capacitances. For example, Cu3V2O8 nanorods have exhibited specific capacitances of 430 Fg⁻¹ at a current density of 0.4 mAcm⁻² and 497 Fg⁻¹ at a scan rate of 5 mVs⁻¹. researchgate.net Multiphase this compound (CuV) nanoparticles have shown a specific capacitance of 211 F/g at a scan rate of 5 mV/s. researchgate.netspringerprofessional.deresearchgate.netresearchgate.netresearchgate.net Further enhancements in specific capacitance have been achieved by incorporating stabilizing and shape-directing agents like Polyvinylpyrrolidone (B124986) (PVP), with CuV + 3%PVP nanoparticles reaching 260.4 F/g at 0.5 A/g. researchgate.netresearchgate.net

A significant improvement in electrochemical performance for supercapacitors has been observed with this compound loaded reduced graphene oxide (Cu3V2O8@rGO) nanocomposites. Pure Cu3V2O8 nanoparticles exhibited a specific capacitance of 538 Fg⁻¹ (at 5 mVs⁻¹), which was substantially enhanced to 1341 Fg⁻¹ (at 5 mVs⁻¹) and 1305 Fg⁻¹ (at 1.5 Ag⁻¹) by the addition of rGO. x-mol.com The charge accumulation mechanism in these materials often involves a diffusive charge transfer process, as revealed by Electronic Impedance Spectroscopy (EIS) studies. researchgate.netspringerprofessional.deresearchgate.netresearchgate.netresearchgate.net

Proton and Zinc Ion Storage Behavior and Mechanisms

Copper vanadates have also been investigated as cathode materials for aqueous zinc-ion batteries (ZIBs), demonstrating intriguing proton and zinc ion storage behaviors. acs.orgresearchgate.net ZIBs are gaining attention for large-scale energy storage due to their safety, low cost, and elemental abundance. acs.orgresearchgate.net

In general, this compound materials can exhibit a highly reversible capacity of approximately 315 mAh/g at 20 mA/g when utilized for proton and zinc storage, along with good capacity retention. acs.org For specific this compound compounds like copper pyrovanadate (Cu3V2O7(OH)2·2H2O), the zinc ion storage mechanism is complex, involving a hybrid of phase transitions and classical insertion/extraction reactions. researchgate.net Initially, zinc ions are embedded into the copper pyrovanadate structure, leading to the replacement of Cu²⁺ ions and the formation of a new phase, such as Zn3(OH)2V2O7·2H2O. researchgate.net Subsequent electrochemical reactions are then primarily governed by the repetitive intercalation of Zn²⁺ ions into the lattice of this newly formed phase. researchgate.net During cycling, a highly conductive metallic copper (Cu⁰) matrix can be generated in situ, which effectively enhances the electronic transport within the electrode material. researchgate.net This hybrid mechanism contributes to the material's performance, with the Cu3V2O7(OH)2·2H2O electrode delivering a high specific discharge capacity of 216 mAh g⁻¹ at 0.1 A g⁻¹. researchgate.net Vanadium-based compounds, including copper vanadates, are known for their flexible valence states and multi-electron transfer mechanisms, contributing to their diverse energy storage capabilities in ZIBs. caribencana.id

Cyclic Performance and Specific Capacitance Evaluation

The cyclic performance and specific capacitance are critical metrics for evaluating the suitability of copper vanadates in electrochemical energy storage devices.

For Supercapacitors: this compound-based materials demonstrate excellent cyclic stability, which is crucial for long-term energy storage applications. Multiphase this compound nanoparticles have shown impressive retention of 94.6% of their initial capacitance over 1600 cycles. researchgate.netspringerprofessional.deresearchgate.netresearchgate.netresearchgate.net Similarly, Cu3V2O8 nanorods have exhibited remarkable cyclic stability, retaining 94.7% of their capacitance and demonstrating superior coulombic efficiency after 5000 charge-discharge cycles at a current density of 4 Ag⁻¹. researchgate.net The incorporation of reduced graphene oxide further enhances stability, with Cu3V2O8@rGO nanocomposites achieving a specific capacitance retention of 74% after 2000 cycles. x-mol.com

The specific capacitance values vary depending on the specific this compound phase, morphology, and composite structure:

Material TypeSpecific Capacitance (F/g)Scan Rate / Current DensityCyclic StabilityReferences
Multiphase this compound Nanoparticles (CuV)2115 mV/s94.6% over 1600 cycles researchgate.netspringerprofessional.deresearchgate.netresearchgate.netresearchgate.net
CuV + 3% PVP Nanoparticles260.40.5 A/g- researchgate.netresearchgate.net
Cu3V2O8 Nanorods4300.4 mAcm⁻²94.7% over 5000 cycles researchgate.net
Cu3V2O8 Nanorods4975 mVs⁻¹- researchgate.net
Pure Cu3V2O8 NPs5385 mVs⁻¹- x-mol.com
Pure Cu3V2O8 NPs13.20.1 A/g- x-mol.com
Cu3V2O8@rGO NCs13415 mVs⁻¹74% over 2000 cycles x-mol.com
Cu3V2O8@rGO NCs13051.5 A/g74% over 2000 cycles x-mol.com

For Lithium-ion Batteries: The cyclic performance of copper vanadates as cathode materials for lithium-ion batteries is also a key area of research. CuV2O6 nanowire arrays, while demonstrating a high initial storage capacity of up to 997.76 mAh g⁻¹, are noted for their potential in rechargeable lithium-ion batteries. researchgate.net Copper vanadates/polyaniline composites show improved cycling reversibility compared to pure this compound materials, indicating enhanced stability over multiple charge-discharge cycles. rsc.org Specific discharge capacities at room temperature in a Li cell can exceed 350 mAhgr⁻¹. researchgate.net The Cu1.1V4O11 phase exhibits a reversible capacity of approximately 260 mAh/g, although not all copper atoms participate in the reversible extrusion/insertion process. acs.org

Electrocatalytic Applications

This compound (CuV) systems have emerged as highly active electrocatalysts, especially when strategically doped with first-row transition metals like cobalt. This doping significantly enhances their catalytic performance for crucial reactions in renewable energy and chemical synthesis.

Hydrogen Evolution Reaction (HER) Electrocatalysis

The hydrogen evolution reaction (HER) is a pivotal process for sustainable hydrogen production. This compound-derived materials have demonstrated notable activity in this regard. Studies have shown that cobalt(II)-doped this compound (Co-CuV), specifically with a 10% cobalt(II) doping concentration (Co-CuV), exhibits excellent reactivity for HER in alkaline aqueous media (pH 14.0) fishersci.nofishersci.canih.govnih.govlipidmaps.orgthermofisher.com.

For instance, surface-immobilized Co-CuV operates at an exceptionally low overpotential of 176 mV to achieve a current density of 10 mA cm for HER fishersci.nofishersci.canih.govnih.govlipidmaps.org. This performance represents a significant improvement over undoped this compound, which also displays HER activity but at less favorable potentials fishersci.cathermofisher.com. The enhanced electrocatalytic efficacy of cobalt-doped copper vanadates is attributed to the favorable hydrogen adsorption energy at their interfacial cobalt sites nih.govthermofisher.com.

The kinetics of the HER can be evaluated by the Tafel slope, which indicates the rate-determining step of the reaction thermofisher.com. While specific Tafel slope values for Co-CuV in HER were not explicitly detailed for comparison in the provided context, the low overpotential achieved suggests efficient kinetics.

Table 1: Electrocatalytic Performance for Hydrogen Evolution Reaction (HER)

CatalystOverpotential @ 10 mA cm (mV)MediumpHReference
Co-CuV176Alkaline Aqueous14.0 fishersci.nofishersci.canih.govnih.govlipidmaps.org
Pure CuVHigher (less reactive)Alkaline Aqueous14.0 fishersci.cathermofisher.com

Glycerol (B35011) Oxidation Reaction (GOR) Electrocatalysis

The glycerol oxidation reaction (GOR) is an attractive pathway for converting biomass-derived glycerol, an abundant byproduct of biodiesel production, into value-added chemicals like formic acid fishersci.canih.gov. Copper vanadates, particularly those doped with cobalt, have shown promising results for this anodic reaction.

Similar to its performance in HER, Co-CuV demonstrates excellent reactivity for GOR in an alkaline aqueous medium (pH 14.0) fishersci.nofishersci.canih.govnih.govlipidmaps.orgthermofisher.com. This catalyst achieves a current density of 10 mA cm at an exceptionally low overpotential of 160 mV for GOR fishersci.nofishersci.canih.govnih.govlipidmaps.org. Detailed spectroscopic analysis confirms that formate (B1220265) is the major product of the GOR, with a high faradaic efficiency exceeding 90% fishersci.nonih.govlipidmaps.org. The improved oxidation reactivity of Co-CuV compared to undoped this compound is also supported by a significantly lower electric impedance observed during electrochemical impedance spectroscopy (EIS) experiments fishersci.ca. The ability of Co-CuV to drive both HER and GOR positions it as a potential dual-active electrocatalyst for biomass-driven hydrogen production, contributing to carbon-neutral energy processes fishersci.nonih.govlipidmaps.org.

Table 2: Electrocatalytic Performance for Glycerol Oxidation Reaction (GOR)

CatalystOverpotential @ 10 mA cm (mV)Major ProductFaradaic Efficiency (%)MediumpHReference
Co-CuV160Formate>90Alkaline Aqueous14.0 fishersci.nofishersci.canih.govnih.govlipidmaps.org
Pure CuV1.55 V (onset potential) fishersci.caFormateNot specifiedAlkaline Aqueous14.0 fishersci.ca

Gas Sensing Applications

Copper vanadates have been broadly explored for "sensor applications" metabolomicsworkbench.orgeasychem.org. However, detailed research specifically focusing on the direct application of copper vanadates in gas sensing (i.e., the detection of specific gases in the atmosphere) is not extensively documented within the provided literature. While some studies mention the "electrochemical sensing properties of this compound nanocrystals" for detecting analytes like benzoic acid in liquid phases, this falls under electrochemical sensing rather than gas sensing epa.gov. The predominant focus for copper vanadates in the provided context is on their electrocatalytic capabilities and other electrochemical applications.

Strategies for Performance Enhancement and Advanced Material Design

Elemental Doping and Alloying Strategies

Elemental doping and alloying are crucial strategies to fine-tune the electronic structure, optical absorption, and charge carrier dynamics of copper vanadates, thereby improving their photocatalytic and photoelectrochemical efficiencies.

Doping copper vanadates with transition metals can significantly alter their physical and chemical properties, leading to enhanced performance. The addition of dopants can introduce interstitial defects or oxygen vacancies, influencing phase transitions and structural deformations, which, in turn, modify their physical and chemical characteristics rsc.org.

Cobalt (Co) Doping: Cobalt-doped copper vanadate (B1173111) (Co-CuV) has shown excellent reactivity, particularly for the hydrogen evolution reaction (HER) and glycerol (B35011) oxidation reaction (GOR) in alkaline aqueous media. For instance, 10% Co(II)-doped CuV (Co₁₀%-CuV) exhibited remarkably low overpotentials of 176 mV for HER and 160 mV for GOR at a current density of 10 mA cm⁻² rsc.orgrsc.orgnih.gov. This dual-active catalysis suggests its potential for simultaneous fuel generation and biomass processing rsc.org.

Zinc (Zn) Doping: Zinc doping in copper vanadate thin films, specifically zinc-doped Cu₂V₂O₇, has been investigated. While the undoped film showed a bandgap of 2.27 eV, 1% zinc doping increased it to 2.34 eV slideshare.net. These films generally exhibit n-type semiconductor behavior slideshare.net. Zinc doping, along with manganese (Mn), has also been explored in Cu₂V₂O₇ for photocatalytic applications rsc.orgrsc.org.

Molybdenum (Mo) and Tungsten (W) Doping: Doping this compound (e.g., Cu₃V₂O₈) with elements like Molybdenum (Mo) and Tungsten (W) provides insights into modulating carrier mobility and charge separation efficiency. Mo and W atoms, having more valence electrons than vanadium(V), introduce extra electrons into the host lattice, raising the Fermi level and creating donor impurity energy levels. Doped samples have demonstrated current densities around 0.6 mA cm⁻², which is three times higher than pristine Cu₃V₂O₈ (0.18 mA cm⁻²) acs.orgresearchgate.net. Mo-doped Cu₃V₂O₈ also exhibited good stability over 4 hours with only a 6.8% loss in current density acs.org.

Chromium (Cr) Doping: Chromium incorporation into this compound (e.g., Cr:Cu₃V₂O₈) nanostructured photocatalysts has been shown to enhance hydrogen production from water splitting. Specific incorporation ratios, such as 2.0% Cr, have optimized photocatalytic performance, attributed to reduced grain size, decreased energy bandgap, increased surface area, and improved optical absorption of solar light researchgate.netresearchgate.net.

Alloying offers a promising route to enhance material performance by combining two or more binary compounds to create multinary compounds with improved properties uta.edunih.govresearchgate.net.

Magnesium-Copper Vanadate (Mg-Cu-V-O) Systems: Alloys of magnesium vanadate (MgV₂O₆) with this compound (CuV₂O₆) have been successfully synthesized via techniques like solution combustion. These Mg₁₋ₓCuₓV₂O₆ solid solutions exhibit single-phase alloy formation despite the different crystal systems of the end members (monoclinic MgV₂O₆ and triclinic CuV₂O₆) nih.govacs.orgnih.govresearchgate.netacs.org. Systematic incorporation of copper into the MgV₂O₆ framework has been shown to enhance visible light photoresponse and PEC activity nih.govacs.org. Density functional theory (DFT) calculations confirm the optical bandgap modification and band alignment as a function of stoichiometry in these alloy compositions, indicating n-type semiconductor behavior nih.gov.

General Ternary Oxide Alloys: Research on ternary metal oxide semiconductor alloys is gaining widespread attention. The Cu-V-O structural framework provides a versatile platform for developing chemical composition-property correlations. Studies on the influence of alkaline earth metal substitution (e.g., Ca, Mg, Sr) on the optical, electronic, and photoelectrochemical properties of this compound families (CuV₂O₆ and Cu₂V₂O₇) are being conducted, targeting applications in photoelectrochemical energy conversion and solar water splitting researchgate.net.

Table 1: Effects of Elemental Doping and Alloying on this compound Performance

Doping/Alloying ElementThis compound PhaseObserved Effect on PerformanceKey FindingsReference
Cobalt (Co)CuV (general), Co₁₀%-CuVEnhanced HER and GOR reactivityLow overpotentials (176 mV for HER, 160 mV for GOR at 10 mA cm⁻²) rsc.orgrsc.orgnih.gov
Zinc (Zn)Cu₂V₂O₇Increased bandgap, n-type behaviorBandgap increased from 2.27 eV (undoped) to 2.34 eV (1% Zn-doped) slideshare.net
Molybdenum (Mo)Cu₃V₂O₈Improved carrier mobility, charge separation efficiencyCurrent density 3x higher than pristine (0.6 vs 0.18 mA cm⁻²), good stability acs.orgresearchgate.net
Tungsten (W)Cu₃V₂O₈Improved carrier mobility, charge separation efficiencyCurrent density 3x higher than pristine (0.6 vs 0.18 mA cm⁻²) acs.orgresearchgate.net
Chromium (Cr)Cu₃V₂O₈Enhanced hydrogen productionOptimized photocatalytic performance at 2.0% Cr doping; reduced grain size, lower bandgap, increased surface area researchgate.netresearchgate.net
Magnesium (Mg)Mg₁₋ₓCuₓV₂O₆Enhanced visible light photoresponse and PEC activitySingle-phase alloy formation, n-type semiconductor behavior nih.govacs.org

Transition Metal Doping (e.g., Cobalt, Zinc, Gadolinium, Yttrium)

Surface Modification and Co-catalyst Integration

Surface modification and the integration of co-catalysts are critical for overcoming kinetic limitations at the semiconductor-electrolyte interface, improving charge transfer, and reducing recombination losses.

Cobalt Phosphate (B84403) (CoPi): The use of cobalt phosphate (CoPi) as a water oxidation co-catalyst has been shown to improve the slow water oxidation kinetics of β-Cu₂V₂O₇ photoanodes, resulting in a doubling of the photocurrent researchgate.netacs.orghelmholtz-berlin.de. CoPi is an efficient co-catalyst that enhances the charge transfer rate at the electrode/solution interface mdpi.com. While CoPi is effective on BiVO₄, its application on copper vanadates demonstrates a similar beneficial effect on oxygen evolution reaction (OER) efficiency mdpi.com.

Surface states can act as recombination centers for photogenerated electron-hole pairs, significantly reducing the efficiency of photoelectrochemical devices acs.orgescholarship.org. Managing these states is crucial.

Impact of Cu:V Ratio: Studies on this compound compounds with varying Cu:V elemental ratios have revealed that while Cu-rich phases (e.g., Cu₁₁V₆O₂₆ and Cu₅V₂O₁₀) exhibit stronger optical absorption and higher charge separation efficiencies, they also suffer from a reduction in surface catalytic activity due to competitive charge recombination at Cu-related surface states acs.orgescholarship.orgresearchgate.netchemrxiv.org. This indicates a trade-off between bulk properties (absorption, charge separation) and surface properties (catalytic activity, recombination) acs.orgescholarship.orgchemrxiv.org.

Strategies for Reduction: To mitigate surface recombination, strategies focus on passivating these surface states or promoting faster charge transfer kinetics. Although Cu-rich phases show higher absorption and charge separation, their poorer PEC performance for water oxidation is linked to the high concentration of electronically active surface states escholarship.orgchemrxiv.org. Therefore, achieving optimal performance requires a balance between efficient photon absorption and minimizing surface recombination escholarship.org.

Application of Water Oxidation Co-catalysts (e.g., Cobalt Phosphate - CoPi)

Nanostructure and Morphology Engineering

Controlling the nanostructure and morphology of copper vanadates is vital for optimizing their photocatalytic and photoelectrochemical properties. The synthesis approach directly influences the morphology, stoichiometry, crystal structure, and thickness, all of which impact photocatalytic performance mdpi.com.

Tailored Morphologies: Various synthesis methods, such as hydrothermal, sol-gel, spray pyrolysis, and solution combustion, allow for the fabrication of diverse this compound nanostructures, including nanoplates, nanoflakes, and semispherical platelets mdpi.comresearchgate.netresearchgate.net. For example, a facile hydrothermal method yielded monoclinic Cu₂V₂O₇ with nanoplate morphology, which, when specifically tuned, resulted in an enhanced photocurrent value of 410 µA cm⁻² (at 1.23 V vs. RHE), one of the highest reported for Cu₂V₂O₇ photoanodes mdpi.com.

Impact on Properties: The shape and size of nanostructures play a significant role in photocatalytic properties nih.gov. Different morphologies can influence light absorption, surface area for reactions, and charge transport pathways mdpi.comresearchgate.netnih.gov. For instance, controlling the synthesis conditions, including the use of capping agents, can tune morphology and stoichiometry, leading to improved performance mdpi.com.

Crystal Phase Control: Synthesis methods also enable control over the crystal phase. For example, solution combustion synthesis can yield various this compound polymorphs like α-CuV₂O₆, α- and β-Cu₂V₂O₇, and γ-Cu₃V₂O₈ researchgate.net. Annealing temperatures can also transform crystal phases, such as α-triclinic CuV₂O₆ to β-CuV₂O₆ mdpi.com. The specific crystal structure significantly impacts the material's optical and electrical properties mdpi.comnih.gov.

Table 2: Impact of Nanostructure and Morphology Engineering on this compound Performance

This compound PhaseSynthesis MethodMorphologyKey Performance EnhancementReference
Cu₂V₂O₇HydrothermalNanoplateEnhanced photocurrent (410 µA cm⁻² at 1.23 V vs. RHE) mdpi.com
CuV₂O₆Solution CombustionVariedControl over crystal phases (α-triclinic, β-monoclinic) mdpi.comacs.org
Cu₂V₂O₇Spray PyrolysisThin FilmOptimized for phase purity (β-Cu₂V₂O₇) researchgate.netacs.org
CuV (general)Sonication assisted sol-gelNanoflakes, PlateletsTailored morphological and size control researchgate.net

Control of Particle Size and Grain Size for Enhanced Efficiency

The control of particle and grain size is a critical strategy for enhancing the efficiency of this compound materials, particularly in photoelectrochemical applications. Grain size has a significant impact on photoconversion efficiency. nih.gov Research indicates that synthesizing copper vanadates with monodisperse grain sizes of 40 nm or less is expected to improve their photoconversion efficiency. nih.gov Conversely, high annealing temperatures, exceeding 450 °C, can result in larger grain sizes, typically ranging from 200 nm to 1 μm. nih.gov These larger grain sizes can be detrimental to performance, as they often exceed the charge carrier diffusion length (20-40 nm), leading to reduced photocurrent density. nih.gov

Various synthesis methods and doping strategies have been explored to achieve precise control over particle and grain sizes:

Coprecipitation Method: This method has successfully yielded this compound nanoparticles with diameters ranging from 22 to 40 nm, and an average crystallite size of approximately 16 nm. wikipedia.org

Doping: The incorporation of certain elements can effectively stabilize and reduce particle sizes. For instance, the presence of tungsten (W) and molybdenum (Mo) dopants during the synthesis process can interact with grain boundaries, leading to a decrease in the energy of formation and stabilizing particle sizes to around 70 nm in Cu₃V₂O₈. americanelements.com Similarly, chromium (Cr) doping has been shown to reduce the particle sizes of hydrated copper vanadates from an initial range of 70-80 nm to 20-80 nm. americanelements.com

Solution Combustion Synthesis: This technique allows for a systematic reduction in particle size as copper content is progressively increased within the magnesium-vanadium-oxygen (Mg-V-O) compound framework. bioregistry.io

Ultrasound-Assisted Co-precipitation: This method enables the synthesis of multi-phase this compound nanoparticles (e.g., Cu₃V₂O₈/Cu₂V₂O₇/Cu₀.₄V₂O₅) with controlled shapes. The introduction of polyvinylpyrrolidone (B124986) (PVP) as a shape-directing agent can further optimize morphology and significantly enhance specific capacitance, with an increase from 233 F/g to 316 F/g observed with 3% PVP. fishersci.ca

The following table summarizes some reported particle and grain sizes for this compound materials synthesized through different methods:

Synthesis MethodThis compound Phase/CompositionParticle/Grain Size RangeKey Observation/EffectReference
CoprecipitationThis compound nanoparticles22-40 nm (diameter)Average crystallite size ~16 nm wikipedia.org
Aqueous Precipitation (Cr-doped)Hydrated copper vanadates20-80 nmCr doping decreased particle size from 70-80 nm americanelements.com
Doping (W, Mo)Cu₃V₂O₈~70 nmDopants stabilize particle sizes by interacting with grain boundaries americanelements.com
Electro-sprayed, annealed at 600°CCuV₂O₆ and Cu₂V₂O₇ (mixture)~100 nmPoor PEC properties due to mixed phases americanelements.com
Electro-sprayed, annealed at 500°CDominant Cu₂V₂O₇~100 nmEnhanced OER photocurrent compared to 600°C annealing americanelements.com
Hydrothermal (with Pluronic P-123)CuV₂O₆ platelets50-70 nmPeculiar platelet structure americanelements.com
HydrothermalCu₂V₂O₇ micro-flakesNot specifiedMicro-flake morphology americanelements.com
Solution CombustionMg₁₋ₓCuₓV₂O₆ alloysDiminution with Cu contentSystematic decrease in particle size with increasing Cu incorporation bioregistry.io
Ultrasound-Assisted CoprecipitationCu₃V₂O₈/Cu₂V₂O₇/Cu₀.₄V₂O₅Shape-controlledPVP significantly increased specific capacitance (316 F/g with 3% PVP) fishersci.ca
Thin Films (SEM)β-Cu₂V₂O₇~100 nmHigh coverage, low surface roughness rsc.org
Thin Films (SEM)γ-Cu₃V₂O₈150-300 nmLarger grains compared to β-Cu₂V₂O₇ rsc.org

Fabrication of Specific Morphologies (e.g., Nanoflakes, Platelets, Nanorods)

Tailoring the morphology of this compound nanostructures is crucial for optimizing their functional properties, as different shapes offer unique advantages in terms of surface area, active sites, and charge transport pathways. A variety of synthesis methods have been developed to achieve specific morphologies:

Nanoflakes: Hydrated copper vanadates synthesized via aqueous precipitation have been observed to exhibit nanoflake morphology with sizes between 70 and 80 nm. americanelements.com Upon annealing, these nanoflakes can transform into globular nanostructures ranging from 40 to 100 nm. americanelements.com Sonication-assisted sol-gel methods can also produce irregular and nanoflake morphologies. Additionally, electrochemistry assisted laser ablation in liquid (ECLAL) has been shown to produce this compound nanoflake-assembled flower-like structures.

Platelets: A hydrothermal scheme employing pluronic P-123 as a surfactant has been established to synthesize peculiar platelet-structured CuV₂O₆ with particle sizes of 50-70 nm. americanelements.com Similarly, micro-flakes of Cu₂V₂O₇ can also be obtained through a hydrothermal method using pluronic P-123. americanelements.com Semispherical platelet-shaped morphology has been observed for this compound calcined at 550 °C using a sonication-assisted sol-gel method.

Nanorods and Nanobelts: this compound nanobelts, composed of a single crystalline monoclinic Cu₂.₃₃V₄O₁₁ phase, have been successfully synthesized via a facile hydrothermal process, where polyvinylpyrrolidone (PVP) acts as a surfactant and pH plays a critical role in their formation. This compound nanowires, specifically Cu₀.₅₅V₂O₅ and Cu₂V₂O₇, can be grown on g-C₃N₄ using a simple impregnation approach. These nanowires typically have a width of approximately 20 nm and a length of up to 1 μm.

Other Morphologies: Ionic liquid thermal synthesis is capable of preparing this compound materials with distinct flake or flower shapes, which are characterized by a high specific surface area (50-120 m²/g). Hydrothermal methods have also been utilized to synthesize spherical and nanoleaf-like copper metavanadate (CuV₂O₆) nanoparticles with a nanosize of 50 nm. ECLAL can also lead to nanoplate-stacked or nanoparticle-grown nanostructures.

The ability to precisely control these morphologies allows for the fine-tuning of material properties, leading to enhanced performance in various applications.

Composite Material Development and Heterojunction Engineering

The development of composite materials and the engineering of heterojunctions represent advanced strategies for enhancing the performance of this compound. This approach leverages the synergistic properties of different materials to overcome the limitations of individual components, particularly in photocatalytic and photoelectrochemical systems. The formation of semiconductor heterojunctions, by combining two or more distinct crystals with appropriate conductivity and valence bands, is an effective strategy to prevent the recombination of photogenerated electrons and holes, thereby significantly enhancing photocatalytic efficiency. Such heterojunctions can also improve optical absorption and enhance the generation and separation of charge carriers.

Integration with other materials (e.g., g-C₃N₄)

The integration of this compound with graphitic carbon nitride (g-C₃N₄) is a prominent example of composite material development and heterojunction engineering aimed at improving catalytic and photocatalytic performance.

This compound/g-C₃N₄ Composites: this compound, specifically volborthite (CuVA), has been successfully loaded onto graphitic carbon nitride (g-C₃N₄) at varying weight percentages (10, 30, and 50) using a wet chemical method. While these composites were investigated for the removal of oxytetracycline, some studies indicated no significant photocatalytic reaction in g-C₃N₄ and the composite even after 4 hours of irradiation under certain experimental setups.

This compound Nanowires on g-C₃N₄: this compound nanowires, primarily composed of Cu₀.₅₅V₂O₅ and Cu₂V₂O₇, have been successfully grown on the surface of g-C₃N₄ through a straightforward impregnation approach. These hybrid materials (Cu-V/g-C₃N₄) have demonstrated high catalytic activity and remarkable selectivity (>99%) for the oxidation of methanol (B129727) to dimethoxymethane, achieving approximately 50% methanol conversion. The presence of mixed valence states of copper (Cu⁺, Cu²⁺) and vanadium (V⁴⁺, V⁵⁺) in the Cu₀.₅₅V₂O₅ nanowires was attributed to an in situ reduction process during the preparation.

n-n Heterojunctions with g-C₃N₄: Novel n-n heterojunction nanocomposites have been constructed by combining g-C₃N₄ nanosheets with Cu₃V₂O₈ nanoparticles. These nanocomposites exhibited significantly improved photocatalytic activity for nitrogen (N₂) fixation under visible light irradiation. Specifically, the photocatalytic ammonium (B1175870) generation achieved by this nanocomposite was an impressive 3850 μmol L⁻¹ g⁻¹, which is 2.6 times higher than that of g-C₃N₄ nanosheets alone and 4.3 times higher than Cu₃V₂O₈ nanoparticles alone. The enhanced photocatalytic activity is attributed to the positive effect of the n-n heterojunction formation, which creates a built-in electric field that facilitates the transfer of electron-hole pairs and extends the lifetime of charge carriers.

These findings highlight the potential of integrating this compound with g-C₃N₄ to create advanced composite materials with enhanced catalytic and photocatalytic capabilities through effective heterojunction engineering.

Future Research Directions and Unresolved Challenges

Exploration of Novel Copper Vanadate (B1173111) Polymorphs

The ability of copper vanadates to exist in a wide range of stoichiometries (e.g., CuVO, CuVO, CuVO, CuVO, CuVO) and exhibit various crystalline forms, or polymorphs, offers a vast landscape for discovery. For instance, CuVO can crystallize in triclinic and monoclinic phases, while CuVO can exist in monoclinic, triclinic, and orthorhombic forms, and CuVO has been observed in both monoclinic and triclinic phases. nih.govatamanchemicals.comchemicalbook.com The specific arrangement of copper (Cu), vanadium (V), and oxygen (O) atoms dictates the material's properties, making the exploration of novel polymorphs crucial for identifying materials with enhanced performance characteristics. nih.govchemicalbook.com

Future research should focus on systematic investigations into the synthesis of new or less-explored copper vanadate polymorphs. Techniques that allow precise control over stoichiometry and crystallization conditions, such as hydrothermal synthesis, solution combustion synthesis (SCS), and electrochemistry-assisted laser ablation in liquid (ECLAL), can be instrumental in this endeavor. researchgate.netamericanelements.com Understanding the phase transitions between different polymorphs and their stability under various environmental conditions (e.g., temperature, pressure, chemical environment) is also vital. For example, α-CuVO has been shown to undergo pressure-induced chemical decomposition into copper(II) oxide (CuO) and vanadium pentoxide (VO) at relatively modest pressures. Such studies can lead to the discovery of novel materials with tailored properties for specific applications, setting new efficiency benchmarks, particularly in photoelectrochemical (PEC) water splitting. nih.govatamanchemicals.com

Understanding Structure-Property Relationships at the Atomic Scale

A profound understanding of the intricate relationship between the atomic-scale structure of copper vanadates and their macroscopic properties is paramount for rational material design and optimization. This involves elucidating how the arrangement of Cu, V, and O atoms, their coordination environments, and the presence of defects or dopants influence electronic, optical, and catalytic behaviors. For instance, the valence state of vanadium typically stabilizes in a V state, forming octahedral complexes with oxygen, which then connect to form 3D structures with copper ions. chemicalbook.com

Advanced characterization techniques play a critical role in this area. Techniques such as powder X-ray diffraction (PXRD) combined with Rietveld refinement, laser Raman spectroscopy, diffuse reflectance spectroscopy, and high-resolution transmission electron microscopy (HRTEM) are employed to confirm phase purity and solid solution formation. Density functional theory (DFT) calculations complement experimental findings by providing insights into electronic structures and predicting optical band gaps. However, teasing out more subtle nuances, such as site occupancy details and local atomic environments, requires the application of highly sensitive techniques like X-ray absorption fine structure (EXAFS) spectroscopy. Future research should aim to integrate these experimental and theoretical approaches to build comprehensive models that accurately predict and explain the structure-property relationships in various this compound systems, facilitating the design of more effective materials.

Development of Sustainable and Scalable Synthesis Methods

Current synthesis methods for copper vanadates often involve energy-intensive processes, high pressures, toxic reagents, or the use of templates and additives, which can limit their scalability and environmental sustainability. Addressing these limitations is crucial for the widespread adoption of this compound materials in industrial applications.

Future research efforts should prioritize the development of green and sustainable synthesis methodologies. Solution combustion synthesis (SCS) has emerged as a promising rapid, one-pot technique capable of producing various this compound compounds and polymorphs by simply tuning precursor mole ratios. researchgate.net Hydrothermal methods offer control over morphology, yielding structures like spherical and leaf-like nanoparticles. Electrochemistry-assisted laser ablation in liquid (ECLAL) represents another green, simple, and catalyst-free approach for fabricating this compound nanostructures under ambient conditions. Furthermore, exploring microwave-assisted techniques can lead to up-scalable, low-temperature, and environmentally benign synthetic routes. The focus should be on developing methods that not only reduce environmental impact and energy consumption but also allow for precise control over stoichiometry, morphology, and crystal phase, ensuring the production of high-purity materials suitable for large-scale manufacturing.

Addressing Stability and Efficiency Limitations in Applications

Despite their promising characteristics, such as narrow bandgaps and favorable band edge positions for reactions like the oxygen evolution reaction (OER), copper vanadates face challenges related to their stability and efficiency in practical applications. nih.govatamanchemicals.com For instance, some copper vanadates, like α-CuVO, have shown lower stability due to photo-leaching of vanadium, leading to the formation of a copper(II) oxide (CuO) layer. nih.gov In photoelectrochemical water splitting, low photoconversion efficiencies and limitations like short carrier diffusion lengths and slow water oxidation kinetics have been identified in materials such as β-CuVO.

Future research must focus on strategies to enhance the long-term stability and improve the efficiency of this compound materials. This includes:

Stoichiometric Tuning and Doping: Carefully adjusting the copper-to-vanadium ratio and incorporating dopants can significantly influence material properties. For example, cobalt(II) doping in copper vanadates can create oxygen vacancies, potentially enhancing catalytic activities. Similarly, copper-doped bismuth vanadate (BiVO) nanocomposites have shown improved stability and light-harvesting efficiency.

Surface Modification and Composite Formation: Developing protective layers or forming composites with other stable materials can mitigate degradation pathways and improve charge separation and transport.

Understanding Degradation Mechanisms: Detailed studies on the mechanisms of material degradation under operational conditions are crucial for designing more robust materials. For example, understanding how the reduction of copper ions (Cu or Cu) to elemental copper (Cu) contributes to degradation is important for materials like CuVO, where the d-orbitals of other cations (e.g., Niobium in copper niobates) can dominate the conduction band, inhibiting this reduction.

Advanced Characterization Techniques for In-situ and Operando Studies

To truly understand the dynamic behavior of this compound materials during their operation, the application of advanced in-situ and operando characterization techniques is indispensable. These techniques allow for real-time monitoring of structural, chemical, and electronic changes as the material functions under realistic working conditions.

Key techniques for future research include:

In-situ X-ray Diffraction (XRD): Provides real-time information on structural evolutions and phase transitions within electrode materials during processes like charging and discharging.

In-situ and Operando X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS): Offer elemental sensitivity and insights into changes in chemical bonding, valence states, and active sites at the surface/interface during reactions. Synchrotron X-ray sources significantly enhance the capabilities of these techniques for studying atomic and electronic structure changes under operational conditions.

In-situ Transmission Electron Microscopy (TEM): Enables direct observation of morphological and structural changes at the nanoscale during material operation.

Operando Raman and Infrared (IR) Spectroscopy: Can identify reaction intermediates and track changes in adsorbed species on the material surface.

Time-Resolved Microwave Conductivity (TRMC): Useful for understanding charge carrier dynamics, such as carrier mobility and diffusion length, which are critical for efficiency in photoelectrochemical applications.

Scanning Probe Microscopy (SPM) techniques (e.g., STM, SECM, KPFM): Provide insights into surface potential, active sites, and morphological changes at the interface.

The integration of data from these diverse in-situ and operando techniques will provide a comprehensive picture of reaction mechanisms and degradation pathways, paving the way for the rational design of highly efficient and stable this compound materials.

Q & A

Q. What synthesis methods are commonly used for copper vanadate nanoparticles, and how do experimental parameters influence crystallinity?

this compound is synthesized via solvothermal, solid-state, or co-precipitation methods. Key parameters include precursor ratios (e.g., Cu:V molarity), calcination temperature, and reaction duration. For instance, solvothermal synthesis at 180°C for 12 hours yields monoclinic β-Cu₂V₂O₇ with high crystallinity, as confirmed by XRD . Doping with transition metals (e.g., Co) requires precise stoichiometric control to avoid phase segregation, as exceeding 10% Co doping induces secondary phases .

Q. What characterization techniques are critical for validating this compound synthesis?

Essential techniques include:

  • XRD : To confirm phase purity (e.g., monoclinic β-Cu₂V₂O₇, ICSD 158375) .
  • SEM/TEM : To analyze morphology (e.g., 30–40 nm agglomerated nanoparticles) .
  • EDS/ICP-AES : To verify elemental composition and doping homogeneity (e.g., 9.6% Co in Co10%-CuV) .
  • UV-Vis DRS : To determine bandgap (e.g., ~1.8 eV for visible-light absorption) .

Q. How does this compound’s bandgap influence its photocatalytic efficiency?

The narrow bandgap (~1.8 eV) enables visible-light absorption, promoting electron-hole pair generation. Efficiency is enhanced by coupling with substrates like g-C3N4 or Fe-based MOFs, which improve charge separation. For example, CuV/g-C3N4 heterojunctions reduce electron-hole recombination, increasing oxytetracycline degradation by 40% under visible light .

Q. What statistical approaches are recommended for analyzing photocatalytic degradation data?

Use nonlinear regression to model degradation kinetics (e.g., pseudo-first-order fits) and ANOVA to assess significance of variables (e.g., pH, catalyst loading). Tools like Origin or MATLAB are preferred for reproducibility .

Advanced Research Questions

Q. How does cobalt doping enhance this compound’s electrocatalytic performance for hydrogen evolution (HER)?

Co doping introduces active sites and modifies the electronic structure, reducing HER overpotential. For Co10%-CuV, Tafel slopes decrease from 98 mV/dec (undoped) to 68 mV/dec, while charge-transfer resistance (EIS) drops by 60% . Optimal doping (≤10%) maintains phase stability, whereas >10% Co induces parasitic phases (e.g., CoO), degrading performance .

Q. How to resolve contradictions in optimal doping levels for transition metal-doped this compound?

Systematic studies varying doping concentrations (5–20%) with XRD phase analysis and electrochemical testing (LSV, EIS) are critical. For example, ICP-AES confirms 9.6% Co in Co10%-CuV, which achieves peak HER activity without phase impurities . Statistical tools like principal component analysis (PCA) can identify outliers in conflicting datasets .

Q. What mechanistic insights can in-situ spectroscopy provide for this compound photocatalysis?

In-situ XPS and FTIR reveal surface intermediates (e.g., hydroxyl radicals in antibiotic degradation) and charge-transfer dynamics. For CuV/Fe-MOF composites, XPS shows Cu⁺/Cu²⁺ redox cycling, which stabilizes photogenerated carriers .

Q. How to design a this compound/g-C3N4 heterojunction for enhanced pollutant degradation?

  • Synthesis : In-situ growth of CuV on g-C3N4 preserves interfacial contact, while solution-phase deposition risks inhomogeneity .
  • Characterization : XRD confirms retained g-C3N4 structure (27.5° peak) and new CuV phases (e.g., 28.9° peak) .
  • Testing : Under visible light, degradation efficiency for oxytetracycline increases from 50% (pure CuV) to 85% (heterojunction) .

Q. What computational methods elucidate this compound’s electronic structure?

Density functional theory (DFT) calculates band alignment in heterojunctions (e.g., CuV/g-C3N4) and identifies active sites. For Co-doped CuV, projected density of states (PDOS) shows Co 3d orbitals hybridizing with O 2p, enhancing conductivity .

Q. How to address reproducibility challenges in this compound synthesis?

Standardize protocols for precursor purity (≥99.9%), inert atmospheres (N2/Ar), and calcination ramps (2°C/min). Cross-validate results using multiple characterization techniques (e.g., XRD + Raman) to detect amorphous impurities .

Methodological Guidelines

  • Data Validation : Triplicate experiments with error bars (±5%) and control groups (e.g., undoped CuV) ensure reliability .
  • Advanced Imaging : HR-TEM with lattice spacing analysis (e.g., 0.26 nm for (220) planes in Co10%-CuV) confirms crystallinity .
  • Electrochemical Testing : Use a three-electrode setup with Ag/AgCl reference and Pt counter electrodes for HER/GOR studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.